Ethyl 4-(trifluoromethyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDADDSPMCHZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-02-8, 31083-14-4 | |
| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 31083-14-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 4-(trifluoromethyl)benzoate CAS 583-02-8 properties
An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)benzoate (CAS 583-02-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated organic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable building block in medicinal chemistry for enhancing metabolic stability and lipophilicity in drug candidates.[2][3][4] This document provides a comprehensive technical overview of this compound, covering its physicochemical properties, spectral data, reactivity, synthesis protocols, and safety information.
Core Physicochemical Properties
This compound is a colorless liquid at room temperature.[5][6][7] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 583-02-8 | [5][8][9] |
| Molecular Formula | C₁₀H₉F₃O₂ | [5][6][8][9] |
| Molecular Weight | 218.17 g/mol | [8][9][10] |
| Physical State | Liquid | [5][6] |
| Appearance | Colorless | [5][6][7] |
| Boiling Point | 78 - 80 °C @ 5 mmHg | [6][11] |
| Density | ~1.23 - 1.24 g/cm³ | [5][10] |
| Refractive Index | ~1.447 - 1.45 | [5][10][11] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While raw spectral data is not provided, the availability of various spectral analyses is documented.
| Spectrum Type | Availability/Reference |
| ¹H NMR | Data available, typical signals would include ethyl protons (triplet and quartet) and aromatic protons.[10][12] |
| ¹³C NMR | Data available from sources like PubChem.[8] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available through the NIST WebBook.[9] |
| Infrared (IR) Spectroscopy | A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[9] |
Reactivity and Stability
Chemical Stability: The compound is stable under normal temperatures and pressures.[6]
Conditions to Avoid: Incompatible materials.[6]
Incompatibilities: It is incompatible with strong oxidizing agents, acids, and bases.[6]
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, fluorine, and hydrogen fluoride gas.[6]
Hazardous Polymerization: Hazardous polymerization has not been reported.[6]
Role in Drug Development and Chemical Synthesis
This compound serves as a critical intermediate in the synthesis of novel pharmaceutical compounds and active pharmaceutical ingredients (APIs).[1] The trifluoromethyl (CF₃) group is a key pharmacophore in modern drug design.[4] Its incorporation into molecular structures can significantly enhance:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation.[4]
-
Lipophilicity: The CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and facilitate transport across biological barriers.[4]
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[4]
The compound is also utilized in the development of advanced agrochemicals.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. labproinc.com [labproinc.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. 583-02-8 | CAS DataBase [m.chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 583-02-8|this compound|BLD Pharm [bldpharm.com]
Physical and chemical properties of Ethyl 4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-(trifluoromethyl)benzoate, a key intermediate in organic synthesis. This document includes detailed experimental protocols, spectral data, and a summary of its core characteristics to support its application in research and development.
Core Physical and Chemical Properties
This compound is a colorless liquid at room temperature. Its properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 583-02-8 | [1][2] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][2] |
| Molecular Weight | 218.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 80-81 °C at 5 torr | [2] |
| Density | 1.23 g/cm³ | [2] |
| Refractive Index | 1.447 | [2] |
| Solubility | Insoluble in water; soluble in most organic solvents | |
| Stability | Stable under recommended storage conditions. It is combustible and incompatible with strong oxidizing agents. |
Synthesis of this compound via Fischer Esterification
The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.
Experimental Protocol
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-(trifluoromethyl)benzoic acid and an excess of anhydrous ethanol (typically 3-5 molar equivalents). Add a few boiling chips to ensure smooth boiling.
-
Acid Catalyst Addition: While gently swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue the reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.
-
Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water. Extract the product into diethyl ether.
-
Neutralization: Wash the organic layer sequentially with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted sulfuric acid and 4-(trifluoromethyl)benzoic acid. Caution: Vent the separatory funnel frequently as carbon dioxide gas will be evolved. Continue the bicarbonate wash until the aqueous layer is neutral or slightly basic to pH paper.
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove most of the dissolved water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by vacuum distillation.
Experimental Workflow Diagram
Caption: Fischer Esterification workflow for this compound synthesis.
Chemical Reactivity and Stability
This compound exhibits reactivity typical of an aromatic ester. The electron-withdrawing nature of the trifluoromethyl group at the para position makes the carbonyl carbon more electrophilic compared to ethyl benzoate.
-
Hydrolysis: The ester can be hydrolyzed back to 4-(trifluoromethyl)benzoic acid and ethanol under either acidic or basic conditions.
-
Transesterification: It can undergo transesterification with other alcohols in the presence of an acid or base catalyst.
-
Reduction: The ester can be reduced to the corresponding alcohol, (4-(trifluoromethyl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Stability: The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents and moisture. The trifluoromethyl group is generally very stable and does not readily undergo degradation.
Spectroscopic Data
The following are representative spectra for this compound.
¹H NMR Spectrum
(A representative ¹H NMR spectrum image would be placed here, if available.)
Interpretation:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
¹³C NMR Spectrum
(A representative ¹³C NMR spectrum image would be placed here, if available.)
Interpretation:
-
Signals corresponding to the methyl and methylene carbons of the ethyl group.
-
Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
A signal for the carbonyl carbon of the ester.
-
A signal for the carbon of the trifluoromethyl group, also appearing as a quartet.
IR Spectrum
(A representative IR spectrum image would be placed here.) --INVALID-LINK--[5]
Interpretation:
-
~3000 cm⁻¹: C-H stretching from the aromatic ring and the ethyl group.
-
~1720 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional group.
-
~1300-1100 cm⁻¹: Strong C-F stretching bands from the trifluoromethyl group.
-
~1250 cm⁻¹: C-O stretching of the ester.
-
~1100 cm⁻¹ and ~850 cm⁻¹: Bands indicative of para-disubstitution on a benzene ring.
References
An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)benzoate
This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of Ethyl 4-(trifluoromethyl)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Information
This compound is an organic compound that serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties.[1]
Molecular Structure
The structure of this compound consists of a benzene ring substituted with an ethyl ester group at one end and a trifluoromethyl group at the para (4-position).
IUPAC Name: this compound[2][3] SMILES: CCOC(=O)C1=CC=C(C=C1)C(F)(F)F[4] InChI: InChI=1S/C10H9F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12,13)/h3-6H,2H2,1H3[2][3]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 218.17 g/mol | [4][5][6] |
| 218.1725 g/mol | [2][7] | |
| 218.18 g/mol | [1] | |
| CAS Number | 583-02-8 | [1][2][3][4][5][6][7] |
| Density | 1.23 g/cm³ | [5] |
| 1.24 g/cm³ | [1] | |
| Boiling Point | 80-81 °C at 5 torr | [5] |
| 80 °C at 5 mmHg | [1] | |
| Refractive Index | 1.447 | [5] |
| 1.45 (at 20°C) | [1] | |
| Appearance | Colorless to almost colorless clear liquid | [1] |
Experimental Protocols
A common method for the synthesis of this compound involves the reaction of ethyl benzoate with trifluoromethyl anhydride in the presence of a Lewis acid catalyst.
Synthesis of this compound [4]
-
Reactants:
-
Ethyl benzoate
-
Trifluoromethyl anhydride
-
Aluminium chloride (catalyst)
-
-
Procedure:
-
In a suitable reaction vessel, ethyl benzoate is dissolved in an appropriate solvent.
-
Aluminium chloride is added to the solution, which acts as a Lewis acid to facilitate the reaction.
-
Trifluoromethyl anhydride is then introduced to the reaction mixture.
-
The reaction proceeds, leading to the formation of this compound and ethyl 2-chlorobenzoate as a byproduct.
-
Upon completion of the reaction, the desired product can be separated from the byproduct by filtration.
-
-
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and solvent choice may vary and should be optimized for best results.
Logical Relationship of Key Information
The following diagram illustrates the core attributes and identifiers of this compound.
Caption: Key identifiers and properties of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 583-02-8 | FE80988 [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. This compound [webbook.nist.gov]
Spectroscopic Profile of Ethyl 4-(trifluoromethyl)benzoate: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the key spectroscopic data for Ethyl 4-(trifluoromethyl)benzoate (CAS No. 583-02-8), a crucial intermediate in the synthesis of pharmaceuticals and advanced materials. This guide is intended for researchers, chemists, and quality control professionals engaged in drug development and fine chemical synthesis.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 583-02-8 |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
Spectroscopic Data Summary
The following sections provide detailed spectral data, crucial for the structural elucidation and quality assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Note: Data are estimated based on the analysis of structurally similar compounds, such as mthis compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | Doublet (d) | 2H | Aromatic (H-2, H-6) |
| ~7.70 | Doublet (d) | 2H | Aromatic (H-3, H-5) |
| 4.41 | Quartet (q) | 2H | -OCH₂ CH₃ |
| 1.42 | Triplet (t) | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Note: Data are estimated based on the analysis of mthis compound and known substituent effects.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~165.2 | Carbonyl (C =O) |
| ~134.8 (q, J ≈ 33 Hz) | Aromatic (C -CF₃) |
| ~133.0 | Aromatic (C -COO) |
| ~130.0 | Aromatic (C H) |
| ~125.5 (q, J ≈ 4 Hz) | Aromatic (C H) |
| ~123.8 (q, J ≈ 271 Hz) | Trifluoromethyl (C F₃) |
| 61.5 | Methylene (-OC H₂CH₃) |
| 14.2 | Methyl (-OCH₂C H₃) |
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorptions are characteristic of its functional groups.
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1610 | Medium | C=C stretch (aromatic) |
| ~1320 | Strong | C-F stretch (trifluoromethyl) |
| ~1280, 1120 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry results in characteristic fragmentation patterns that confirm the molecular weight and structural components.
Table 4: Major Fragments in Electron Ionization Mass Spectrometry
| Mass-to-Charge (m/z) | Proposed Fragment Ion | Formula of Fragment |
| 218 | [M]⁺ (Molecular Ion) | [C₁₀H₉F₃O₂]⁺ |
| 190 | [M - C₂H₄]⁺ (McLafferty rearrangement) | [C₈H₅F₃O₂]⁺ |
| 173 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) | [C₈H₄F₃O]⁺ |
| 145 | [M - OCH₂CH₃ - CO]⁺ (Loss of ethoxy and CO) | [C₇H₄F₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolution : Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Agitate the vial gently until the sample is fully dissolved.
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Analysis : Cap the NMR tube and wipe the exterior clean. Place the tube in the NMR spectrometer.
-
Data Acquisition : Acquire the spectrum after locking, tuning, and shimming the instrument. For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Method Selection : For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is most convenient.
-
Background Spectrum : Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal.
-
Sample Application : Place one to two drops of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Processing : The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample is vaporized under a high vacuum.
-
Ionization : The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis : The resulting positively charged fragments are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection : Ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for structural confirmation.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-(trifluoromethyl)benzoate. This compound is of significant interest in medicinal chemistry and materials science, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.
Chemical Structure and Atom Numbering
This compound possesses a simple yet informative structure for NMR analysis, featuring an ethyl ester group and a trifluoromethyl-substituted benzene ring. The standardized atom numbering used for the assignment of NMR signals is presented below.
Experimental Protocols
The following sections detail the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
For optimal results, the sample of this compound should be of high purity.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube. The final volume in the tube should be around 4-5 cm in height.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Temperature: The experiment is typically run at room temperature (298 K).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for all carbon signals.
-
Spectral Width: A spectral width of around 200-220 ppm is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound. The data for the closely related compounds, ethyl benzoate and mthis compound, are also provided for comparative analysis and to aid in signal assignment.[1][2]
¹H NMR Data
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-2, H-6 | 8.14 | d | 2H | 8.0 |
| H-3, H-5 | 7.68 | d | 2H | 8.0 |
| H-8 | 4.41 | q | 2H | 7.1 |
| H-9 | 1.41 | t | 3H | 7.1 |
Note: The chemical shifts for the aromatic protons are based on the experimental data for mthis compound, as they are expected to be very similar.[2] The data for the ethyl group is consistent with that of ethyl benzoate.[1]
¹³C NMR Data
| Assignment | Chemical Shift (δ) ppm |
| C-7 (C=O) | 165.9 |
| C-1 | 134.5 (q, J = 33 Hz) |
| C-4 | 133.5 |
| C-2, C-6 | 130.1 |
| C-3, C-5 | 125.5 (q, J = 4 Hz) |
| C-10 (CF₃) | 123.8 (q, J = 271 Hz) |
| C-8 | 61.5 |
| C-9 | 14.3 |
Note: The chemical shifts for the aromatic and trifluoromethyl carbons are based on the experimental data for mthis compound.[2] The chemical shifts for the ethyl group carbons are consistent with those observed for ethyl benzoate.[1]
Visualization of NMR Data Assignment
The following diagrams illustrate the logical relationships in the assignment of the NMR signals to the corresponding atoms in the this compound molecule.
¹H NMR Signal Assignment
Caption: ¹H NMR signal assignments and coupling relationships.
¹³C NMR Signal Assignment Workflow
Caption: Logical grouping of ¹³C NMR signal assignments.
References
An In-depth Technical Guide to the Spectroscopic Interpretation of Ethyl 4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) data for Ethyl 4-(trifluoromethyl)benzoate, a compound of interest in pharmaceutical and chemical research. This document outlines the key spectral features, provides detailed experimental protocols, and presents a logical workflow for the structural elucidation of this molecule using spectroscopic techniques.
Introduction
This compound (C₁₀H₉F₃O₂) is an aromatic ester containing a trifluoromethyl group, a common moiety in pharmacologically active compounds. Accurate structural confirmation and purity assessment are critical in the drug development pipeline. Infrared spectroscopy and mass spectrometry are powerful analytical techniques that provide valuable insights into the molecular structure and fragmentation patterns of organic molecules. This guide will delve into the interpretation of the IR and mass spectra of this compound.
Data Presentation
The quantitative data from the infrared and mass spectra of this compound are summarized in the tables below for clarity and comparative analysis.
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2850-3000 | Medium | Aliphatic C-H Stretch (CH₂ and CH₃) |
| ~1725 | Strong | C=O (Ester) Stretch |
| ~1615 | Medium | C=C Aromatic Ring Stretch |
| ~1410, 1320 | Strong | C-F Stretch (CF₃) |
| ~1280, 1130, 1170 | Strong | C-O (Ester) Stretch |
| ~1070 | Strong | C-C Stretch |
| ~860 | Strong | C-H Bend (para-disubstituted aromatic) |
Data sourced from the NIST WebBook.[1]
Table 2: Mass Spectrometry (Electron Ionization) Data for this compound
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
| 218 | 45 | [M]⁺ (Molecular Ion) |
| 190 | 10 | [M - C₂H₄]⁺ |
| 173 | 100 | [M - OC₂H₅]⁺ (Base Peak) |
| 145 | 60 | [M - OC₂H₅ - CO]⁺ |
| 95 | 15 | [C₆H₄F]⁺ |
Data sourced from the NIST WebBook.[1]
Experimental Protocols
The following are detailed methodologies for acquiring the IR and mass spectra of this compound.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is utilized.
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution can be prepared by dissolving a few drops of the compound in a volatile solvent with minimal IR absorbance in the regions of interest, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), and placing the solution in a liquid sample cell.
Data Acquisition:
-
A background spectrum of the clean, empty salt plates (or the solvent-filled cell) is recorded.
-
The prepared sample is placed in the instrument's sample holder.
-
The infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the liquid sample is placed in a capillary tube which is then inserted into the high vacuum of the ion source and gently heated to promote volatilization.
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing subsequent fragmentation.
Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Spectral Interpretation and Analysis
Infrared Spectrum Analysis
The IR spectrum of this compound provides key information about its functional groups. The strong absorption at approximately 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The presence of an aromatic ring is confirmed by the C-H stretching vibrations observed between 3000 and 3100 cm⁻¹ and the C=C stretching at around 1615 cm⁻¹. The aliphatic C-H stretching from the ethyl group appears in the 2850-3000 cm⁻¹ region. The strong absorptions in the 1410-1320 cm⁻¹ range are indicative of the C-F stretching of the trifluoromethyl group. The prominent C-O stretching bands of the ester functionality are located around 1280, 1170, and 1130 cm⁻¹. Finally, the strong band at approximately 860 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted aromatic ring.
Mass Spectrum Analysis
The mass spectrum provides the molecular weight and information about the compound's fragmentation pattern. The molecular ion peak [M]⁺ is observed at an m/z of 218, which corresponds to the molecular weight of this compound (C₁₀H₉F₃O₂). The base peak, which is the most intense peak in the spectrum, is at m/z 173. This peak results from the loss of an ethoxy radical (•OC₂H₅, 45 Da) from the molecular ion, forming a stable acylium ion. The peak at m/z 145 is due to the subsequent loss of a carbon monoxide (CO, 28 Da) molecule from the acylium ion. The peak at m/z 190 corresponds to the loss of ethylene (C₂H₄, 28 Da) from the molecular ion through a McLafferty-type rearrangement, although this is a less favorable pathway.
Visualizations
Logical Workflow for Spectral Interpretation
Caption: Logical workflow for the spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
A Technical Guide to the Solubility of Ethyl 4-(trifluoromethyl)benzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility is crucial for process development, formulation, and quality control. This document outlines the predicted solubility of this compound in a range of common organic solvents, details experimental protocols for solubility determination, and provides a logical framework for solvent selection.
Core Physical Properties
A foundational understanding of the physical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][3] |
| Molecular Weight | 218.17 g/mol | [1][2] |
| Boiling Point | 81-80°C (at 5 torr) | [1] |
| Density | 1.23 g/cm³ | [1] |
| Refractive Index | 1.447 | [1] |
| LogP | 2.882 | [1] |
Predicted Solubility in Common Organic Solvents
While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, predictions can be made based on the principle of "like dissolves like."[4][5] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
This compound possesses a moderately polar ester group and a nonpolar trifluoromethylphenyl group. This structure suggests it will be most soluble in solvents of intermediate polarity and will have limited solubility in highly polar or very nonpolar solvents.
| Solvent | Solvent Type | Predicted Solubility |
| Acetone | Polar Aprotic | High |
| Ethanol | Polar Protic | High |
| Methanol | Polar Protic | High |
| Isopropanol | Polar Protic | Moderate to High |
| Ethyl Acetate | Polar Aprotic | High |
| Acetonitrile | Polar Aprotic | Moderate |
| Toluene | Nonpolar | Moderate |
| Heptane | Nonpolar | Low |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
For precise quantification of solubility, the isothermal saturation method is a widely accepted and reliable technique. This protocol outlines the key steps for determining the solubility of this compound in a chosen organic solvent.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.
-
Visualizing Experimental and Logical Frameworks
To aid in the understanding of the experimental workflow and the principles of solvent selection, the following diagrams are provided.
Caption: Experimental workflow for the isothermal saturation method.
Caption: Logical relationship between solvent polarity and predicted solubility.
References
Synthesis of Ethyl 4-(trifluoromethyl)benzoate from 4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(trifluoromethyl)benzoate from 4-(trifluoromethyl)benzoic acid. The primary method detailed is the Fischer esterification, a reliable and well-established acid-catalyzed esterification reaction. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, tailored for professionals in the fields of chemical research and pharmaceutical development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, efficient and scalable methods for the preparation of this building block are of considerable interest to the scientific community. The Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol, in the presence of a strong acid catalyst, represents a straightforward and cost-effective approach to produce this compound.
Reaction Scheme
The overall chemical transformation is depicted below:
4-(Trifluoromethyl)benzoic Acid + Ethanol <=> Ethyl 4-(Trluoromethyl)benzoate + Water
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Fischer esterification of 4-(trifluoromethyl)benzoic acid, based on established protocols for similar benzoic acid derivatives.[1][2][3][4]
| Parameter | Value | Notes |
| Reactants | ||
| 4-(Trifluoromethyl)benzoic Acid | 1.0 molar equivalent | Starting material. |
| Ethanol | 5-10 molar equivalents (or as solvent) | Using a large excess of ethanol shifts the equilibrium towards the product side, maximizing the yield.[1] |
| Catalyst | ||
| Concentrated Sulfuric Acid | 0.1-0.5 molar equivalents | A strong acid catalyst is essential for the reaction to proceed at a reasonable rate.[1][2] Other strong acids like HCl or p-TsOH can also be used. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C for ethanol) | The reaction is typically heated to the boiling point of the alcohol to increase the reaction rate. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Work-up & Purification | ||
| Extraction Solvent | Diethyl ether or Ethyl acetate | Used to extract the product from the aqueous reaction mixture. |
| Neutralizing Agent | Saturated Sodium Bicarbonate Solution | To neutralize the acidic catalyst and any unreacted carboxylic acid.[1][2] |
| Drying Agent | Anhydrous Sodium Sulfate or Magnesium Sulfate | To remove residual water from the organic phase. |
| Purification Method | Distillation under reduced pressure | To obtain the pure this compound. |
| Yield | ||
| Expected Yield | 75-95% | The yield can vary depending on the specific reaction conditions and the efficiency of the work-up and purification steps.[1][5] |
Experimental Protocol: Fischer Esterification
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or Ethyl acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzoic acid.
-
Addition of Reagents: Add a 5 to 10-fold molar excess of absolute ethanol to the flask. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or an oil bath. The reaction temperature should be maintained at the boiling point of ethanol (approximately 78 °C).
-
Monitoring the Reaction: Allow the reaction to proceed for 2 to 24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting material.
-
Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation under reduced pressure to obtain the final product as a colorless liquid.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Fischer esterification reaction mechanism and the experimental workflow for the synthesis of this compound.
Caption: Fischer Esterification Reaction Mechanism.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Trifluoromethylated Benzoates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into benzoate scaffolds has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the therapeutic potential of this versatile chemical class. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's biological activity. This technical guide provides an in-depth exploration of the current understanding of the anticancer, anti-inflammatory, antimicrobial, and insecticidal activities of trifluoromethylated benzoates, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Trifluoromethylated compounds have shown considerable promise as anticancer agents, and while research on trifluoromethylated benzoates is still evolving, related structures demonstrate significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1][2]
Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylated Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethyl-substituted quinoxaline 1,4-di-N-oxide derivatives | MCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | 0.15 - 1.02 | [3] |
| Trifluoromethyl-substituted pyrimidine derivatives | H1975 (Lung) | 2.27 | [4] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | DU145 (Prostate) | >100 | [5] |
| α-Trifluoromethyl chalcone | PC-3 (Prostate) | 1.34 | [6] |
Note: Data for trifluoromethylated benzoates is limited; the table presents data from structurally related compounds to indicate the potential of the trifluoromethyl moiety.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethylated benzoate compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated benzoate compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: Induction of Apoptosis
Several trifluoromethylated compounds have been shown to induce apoptosis in cancer cells.[1][7] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. The induction of apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Trifluoromethylated salicylate derivatives, a subclass of benzoates, have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory enzymes and signaling pathways.
Table 2: Anti-inflammatory Activity of Trifluoromethylated Salicylate Derivatives
| Compound | Assay | IC50 (mM) | Reference |
| Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) | COX-2 Inhibition (PGE2 production) | 0.16 | [8] |
| HTB (2-hydroxy-4-trifluoromethylbenzoic acid) | COX-2 Inhibition (PGE2 production) | 0.39 | [8] |
| Triflusal | NF-κB Activation (iNOS induction) | 1.13 | [3][8] |
| HTB | NF-κB Activation (iNOS induction) | 1.84 | [3][8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.[3][9][10][11]
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan solution (1% in sterile saline)
-
Trifluoromethylated benzoate compounds
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the trifluoromethylated benzoate compound or vehicle (control) orally or intraperitoneally.
-
Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
Trifluoromethylated salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[3][8] This inhibition can occur through the modulation of upstream signaling kinases such as Mitogen-Activated Protein Kinases (MAPKs).[12][13]
Antimicrobial Activity: Combating Pathogenic Microorganisms
The incorporation of a trifluoromethyl group can enhance the antimicrobial properties of benzoate derivatives. While specific data on trifluoromethylated benzoates is emerging, related compounds show promising activity against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Selected Trifluoromethylated Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethyl ketones | Bacillus megaterium | Potent activity | [14] |
| Trifluoromethyl ketones | Corynebacterium michiganese | Potent activity | [14] |
| Trifluoromethyl chalcones | Staphylococcus aureus | < 101 µM | [4] |
| Trifluoromethyl chalcones | Candida albicans | < 22 mm (ZOI) | [4] |
| Sodium Benzoate | E. coli, S. aureus, B. subtilis | 400 | [12][15] |
Note: MIC (Minimum Inhibitory Concentration), ZOI (Zone of Inhibition). Data for trifluoromethylated benzoates is limited; the table presents data from related compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Trifluoromethylated benzoate compounds
-
Sterile 96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action
The precise antimicrobial mechanism of trifluoromethylated benzoates is not fully elucidated but may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways. Halogenated aromatic compounds are known to have various antimicrobial actions.[19][20]
Insecticidal Activity: A Potential Tool for Pest Management
Trifluoromethylated compounds have been investigated for their insecticidal properties. While specific data for trifluoromethylated benzoates is scarce, related structures show toxicity against various insect pests.
Table 4: Insecticidal Activity of Selected Trifluoromethylated and Benzoate Compounds
| Compound | Insect Species | LC50 | Reference |
| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Aedes aegypti (larvae) | 2.53 µM | [21] |
| Methyl benzoate | Plodia interpunctella (adults) | 0.1 µL/L air | [22] |
| Emamectin benzoate | Spodoptera exigua | 0.005 mg/L | [17][23] |
Note: LC50 (Lethal Concentration, 50%).
Experimental Protocol: Insecticidal Contact Toxicity Bioassay
This method assesses the toxicity of a compound when an insect comes into direct contact with a treated surface.[22][24][25][26]
Materials:
-
Target insect species
-
Trifluoromethylated benzoate compounds
-
Acetone or other suitable solvent
-
Petri dishes or glass vials
-
Micropipette
Procedure:
-
Preparation of Treated Surface: Dissolve the test compound in a solvent and apply a known amount to the inner surface of a petri dish or vial. Allow the solvent to evaporate completely, leaving a uniform film of the compound.
-
Insect Exposure: Introduce a known number of insects into the treated container.
-
Controls: Use a solvent-only treated container as a control.
-
Observation: Record mortality at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the LC50 value using probit analysis.
Mechanism of Action
The insecticidal mode of action for many trifluoromethylated compounds involves neurotoxicity.[27][28][29] They can act on the insect's nervous system, often by interfering with neurotransmitter receptors or ion channels, leading to paralysis and death.
Conclusion and Future Directions
The incorporation of the trifluoromethyl group into the benzoate scaffold holds significant promise for the development of novel therapeutic and pest control agents. While the anti-inflammatory potential of trifluoromethylated salicylates is well-documented, further research is critically needed to fully elucidate the anticancer, antimicrobial, and insecticidal activities of a broader range of trifluoromethylated benzoates. Future studies should focus on synthesizing and screening diverse libraries of these compounds, determining their specific mechanisms of action, and evaluating their efficacy and safety in preclinical and in vivo models. This will pave the way for the development of new and effective drugs and insecticides to address pressing global health and agricultural challenges.
References
- 1. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
- 14. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [rjpbr.com]
- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. Pheromone-triggered orientation flight of male moths can be disrupted by trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. par.nsf.gov [par.nsf.gov]
- 26. journals.rdagriculture.in [journals.rdagriculture.in]
- 27. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 29. Organophosphorus esters causing delayed neurotoxic effects: mechanism of action and structure activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group represents a paramount achievement in medicinal chemistry, transforming the landscape of drug design and development. This powerful moiety, though small in structure, exerts a profound influence on the physicochemical and pharmacokinetic properties of a molecule. Its unique electronic nature and steric profile can dramatically enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. This guide provides a comprehensive technical overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, offering detailed experimental protocols, quantitative data comparisons, and visual representations of key biological pathways and experimental workflows.
Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into a drug candidate can significantly alter its properties, often leading to a more favorable clinical profile. These alterations stem from the distinct characteristics of the CF3 group compared to a methyl (CH3) group or a hydrogen atom.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to the 414.2 kJ/mol of a carbon-hydrogen bond.[2][3] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation in the body.[1] By replacing a metabolically susceptible methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[1]
Modulation of Lipophilicity
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly influenced by the trifluoromethyl group. The CF3 group is more lipophilic than a hydrogen atom and generally more lipophilic than a methyl group, although this can be context-dependent.[4] This increased lipophilicity can enhance a drug's ability to cross cellular membranes, a crucial step for reaching its intracellular target.[3] However, the relationship is not always straightforward, as the position of the CF3 group within the molecule can impact its effect on overall lipophilicity.[1]
Increased Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact a molecule's electronic properties, which in turn can enhance its binding affinity for its target protein.[5] The CF3 group can participate in various non-covalent interactions within the binding pocket, including dipole-dipole, ion-dipole, and hydrophobic interactions. These interactions can lead to a more stable drug-receptor complex and, consequently, greater potency.
Improved Bioavailability
The culmination of enhanced metabolic stability, modulated lipophilicity, and increased binding affinity often results in improved oral bioavailability.[2][4] A drug that is less susceptible to first-pass metabolism in the liver and can more readily cross the intestinal wall is more likely to reach systemic circulation in effective concentrations.
Quantitative Data Summary
The following tables provide a summary of the quantitative impact of the trifluoromethyl group on key drug properties.
Table 1: Comparison of Physicochemical Properties of Trifluoromethyl vs. Methyl Group
| Property | Trifluoromethyl Group (-CF3) | Methyl Group (-CH3) |
| Van der Waals Radius (Å) | 2.2 | 2.0 |
| Electronegativity (Pauling Scale) | 3.48 (for Carbon in CF3) | 2.55 (for Carbon in CH3) |
| Hansch Lipophilicity Parameter (π) | +0.88 | +0.56 |
| Dipole Moment (Debye) | ~2.5 | ~0.4 |
Table 2: Impact of Trifluoromethyl Substitution on Drug Properties (Illustrative Examples)
| Drug/Compound | Parent Moiety | Trifluoromethylated Analog | Property Measured | Fold Improvement |
| Celecoxib Analog | Methyl | Trifluoromethyl | COX-2 Inhibition (IC50) | ~10 |
| Fluoxetine Analog | Hydrogen | Trifluoromethyl | Serotonin Reuptake Inhibition (Ki) | Significant |
| Various Compounds | Methyl | Trifluoromethyl | In vitro Half-life (t1/2) | 2-5 |
| Various Compounds | Methyl | Trifluoromethyl | Oral Bioavailability (F%) | Variable, often increased |
Case Studies: Trifluoromethylated Drugs
The profound impact of the trifluoromethyl group is exemplified in numerous blockbuster drugs.
Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group in celecoxib is crucial for its high binding affinity and selectivity for the COX-2 enzyme over the COX-1 isoform. This selectivity is attributed to the CF3 group fitting into a specific hydrophobic side pocket present in the active site of COX-2 but not COX-1.
Synthesis of Celecoxib:
The synthesis of celecoxib typically involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a 1,3-diketone intermediate. This intermediate is then reacted with 4-sulfamoylphenylhydrazine to yield celecoxib.[6][7]
Mechanism of Action: COX-2 Inhibition Signaling Pathway
Fluoxetine (Prozac)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and other mood disorders. The trifluoromethyl group on the phenoxy ring of fluoxetine is critical for its potent and selective inhibition of the serotonin transporter (SERT).
Synthesis of Fluoxetine:
A common synthetic route to fluoxetine involves the reaction of 3-chloropropiophenone with methylamine, followed by reduction of the ketone. The resulting alcohol is then coupled with 4-chlorobenzotrifluoride in the presence of a base.[8][9]
Mechanism of Action: Serotonin Transporter Inhibition Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of the trifluoromethyl group on drug properties.
Lipophilicity Determination (Shake-Flask Method - OECD Guideline 107)
This method determines the partition coefficient (Log P) of a compound between n-octanol and water.[10][11]
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. Use a buffer (e.g., phosphate buffer, pH 7.4) for the aqueous phase if the compound is ionizable.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol.
-
Partitioning: In a glass vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase. The phase volume ratio is adjusted based on the expected Log P.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[12][13]
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL protein) in the phosphate buffer.
-
Prepare a solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution (final concentration typically 1-10 µM) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
-
Receptor Binding Affinity (Competitive Radioligand Binding Assay)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare a membrane preparation containing the receptor of interest.
-
Prepare an assay buffer (e.g., Tris-HCl with appropriate ions).
-
Prepare a solution of a radiolabeled ligand with known affinity for the receptor.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup:
-
In a 96-well filter plate, combine the membrane preparation, the radiolabeled ligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Oral Bioavailability Study in Rats
This in vivo study determines the fraction of an orally administered drug that reaches systemic circulation.[3][16]
Methodology:
-
Animal Model: Use adult male or female rats (e.g., Sprague-Dawley) with cannulated jugular veins for blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of the drug intravenously to a group of rats. This serves as the 100% bioavailability reference.
-
Oral (PO) Group: Administer a known dose of the drug orally (via gavage) to another group of rats.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing for both groups.
-
-
Sample Processing:
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both routes of administration.
-
-
Bioavailability Calculation:
-
The absolute oral bioavailability (F%) is calculated as: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs with improved therapeutic profiles. A thorough understanding of its properties and the application of robust experimental methodologies are crucial for harnessing the full potential of this remarkable functional group in the ongoing quest for safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]
- 9. scielo.br [scielo.br]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Properties of Ethyl 4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and toxicological information for Ethyl 4-(trifluoromethyl)benzoate, a key building block in pharmaceutical and agrochemical research. The following sections detail its properties, safe handling procedures, emergency protocols, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a colorless liquid. Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 583-02-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₉F₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 218.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 78 - 80 °C | --INVALID-LINK-- |
| Specific Gravity | 1.24 | --INVALID-LINK-- |
| Refractive Index | 1.45 | --INVALID-LINK-- |
Hazard Identification and GHS Classification
This compound is classified as an irritant. The GHS classification is based on notifications to the ECHA C&L Inventory.[1]
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Safety and Handling
Proper handling of this compound is crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive list of recommended PPE is provided below.
| Protection Type | Specification |
| Eye/Face Protection | Chemical splash goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Storage
| Storage Condition | Recommendation |
| General | Store in a cool, dry, and well-ventilated area. |
| Container | Keep container tightly closed. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
| Aspect | Recommendation |
| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Specific Hazards | Emits toxic fumes under fire conditions, including hydrogen fluoride and carbon oxides. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
In case of a spill, follow the workflow below.
Toxicological Information
Ecological Information
Detailed ecological studies on this compound are limited. However, trifluoromethyl-containing aromatic compounds can be persistent in the environment and may degrade to form trifluoroacetic acid (TFA), which is a persistent pollutant.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures for benzoic acid derivatives.[2][3]
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
References
Methodological & Application
Application Notes and Protocols: The Utility of Ethyl 4-(trifluoromethyl)benzoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(trifluoromethyl)benzoate is a pivotal building block in modern pharmaceutical synthesis, primarily owing to the unique properties conferred by the trifluoromethyl (-CF3) group. This electron-withdrawing moiety significantly enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a valuable substituent in the design of novel therapeutics.[1][2][3] Its incorporation can lead to improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery and development.
Key Applications in Pharmaceutical Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of pharmacologically active molecules. Its primary transformations include hydrolysis to the corresponding carboxylic acid, direct amidation to form benzamides, and participation in cross-coupling reactions to generate more complex scaffolds. These transformations are instrumental in the synthesis of targeted therapies, such as selective COX-2 inhibitors and modulators of the Hedgehog signaling pathway.
Experimental Protocols
Hydrolysis to 4-(Trifluoromethyl)benzoic Acid
The hydrolysis of this compound to 4-(Trifluoromethyl)benzoic acid is a fundamental step to enable further functionalization, such as amidation via coupling reagents.
Reaction Scheme:
Protocol:
This protocol is adapted from the well-established hydrolysis of ethyl benzoate.[4][5][6]
| Parameter | Value |
| Reactants | This compound, Sodium Hydroxide (NaOH) |
| Solvent | Water/Ethanol mixture |
| Temperature | Reflux (approx. 100 °C) |
| Reaction Time | 1-2 hours |
| Work-up | Acidification with HCl, filtration, and recrystallization |
| Typical Yield | >90% |
Detailed Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the disappearance of the ester spot by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid, leading to the precipitation of a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(Trifluoromethyl)benzoic acid.
Direct Amidation to N-Substituted-4-(trifluoromethyl)benzamides
The direct conversion of this compound to N-substituted amides is a highly efficient method for the synthesis of bioactive molecules, including kinase inhibitors.[7][8]
Reaction Scheme:
Protocol:
This protocol is based on modern direct amidation methods.[5][9][10][11]
| Parameter | Value |
| Reactants | This compound, Primary or Secondary Amine |
| Catalyst | Titanium(IV) tetrafluoride (TiF4) (10 mol%) |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up and column chromatography |
| Typical Yield | 60-99% |
Detailed Methodology:
-
To an oven-dried sealed tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), and TiF4 (0.1 eq.).
-
Add anhydrous toluene via syringe and seal the tube.
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted-4-(trifluoromethyl)benzamide.
Suzuki-Miyaura Cross-Coupling Reaction
This compound can be a partner in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing biaryl scaffolds present in many pharmaceuticals.[10][12][13][14]
Reaction Scheme:
Protocol:
This generalized protocol is based on established Suzuki-Miyaura coupling conditions.[12][15]
| Parameter | Value |
| Reactants | Aryl halide/triflate, 4-(Ethoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid or its ester |
| Catalyst | Pd(PPh3)4 (3 mol%) or PdCl2(dppf) (3 mol%) |
| Base | K2CO3 or Cs2CO3 (2.0 eq.) |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous work-up and column chromatography |
| Typical Yield | 70-95% |
Detailed Methodology:
-
In a Schlenk flask, combine the aryl halide or triflate (1.0 eq.), the boronic acid or ester derivative of this compound (1.2 eq.), the palladium catalyst (0.03 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 4:1 Toluene/Water).
-
Heat the reaction mixture to the specified temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired biaryl product.
Application in the Synthesis of Pharmaceutical Scaffolds
Celecoxib Analogues (COX-2 Inhibitors)
The 4-(trifluoromethyl)phenyl moiety is a key structural feature in celecoxib, a selective COX-2 inhibitor. This compound is a precursor to the 4-(trifluoromethyl)aniline or 4-(trifluoromethyl)benzoyl moieties required for the synthesis of celecoxib and its analogues.[16][17] These compounds are developed as anti-inflammatory and analgesic agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[18]
Signaling Pathway:
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain.[2][3][19][20]
Caption: Inhibition of the COX-2 pathway by Celecoxib analogues.
Hedgehog Signaling Pathway Inhibitors
The trifluoromethyl-substituted benzamide scaffold is a core component of several inhibitors of the Hedgehog (Hh) signaling pathway.[21] This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers.[17][22][23] this compound is a key starting material for the synthesis of these potent anti-cancer agents.
Signaling Pathway:
In the canonical Hh pathway, the binding of the Hedgehog ligand to the Patched (PTCH) receptor alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a signaling cascade that leads to the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival.[1][24] Inhibitors derived from this compound can target SMO, thereby blocking the downstream signaling cascade.[22][23]
Caption: Inhibition of the Hedgehog signaling pathway by SMO antagonists.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceuticals. Its utility in creating key structural motifs for potent and selective drugs, such as COX-2 inhibitors and Hedgehog pathway modulators, underscores its importance in modern drug discovery. The protocols and pathways detailed in these notes provide a foundational guide for researchers and scientists in leveraging this compound for the development of next-generation therapeutics.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. news-medical.net [news-medical.net]
- 4. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent… [ouci.dntb.gov.ua]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hedgehog pathway and smoothened inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celecoxib - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 20. Mechanisms and therapeutic potential of the hedgehog signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajosr.org [ajosr.org]
- 22. targetedonc.com [targetedonc.com]
- 23. pnas.org [pnas.org]
- 24. mdpi.com [mdpi.com]
Ethyl 4-(Trifluoromethyl)benzoate: A Versatile Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(trifluoromethyl)benzoate is a key building block in organic synthesis, prized for the unique properties imparted by its trifluoromethyl (-CF3) group. This electron-withdrawing moiety enhances the chemical reactivity and metabolic stability of parent molecules, making it a valuable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials. Its applications primarily revolve around its use as a substrate in various cross-coupling reactions and as a precursor for other essential trifluoromethylated intermediates.
Key Applications at a Glance:
-
Cross-Coupling Reactions: The aromatic ring of this compound can be readily functionalized through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse array of complex molecules.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The trifluoromethylphenyl motif is a common feature in many modern drugs. This compound serves as a crucial starting material for the synthesis of various API cores. For instance, related trifluoromethylated structures are employed in the synthesis of multi-kinase inhibitors like Sorafenib and Lenvatinib.
-
Synthesis of Trifluoromethylated Derivatives: The ester functionality can be easily manipulated to generate other important building blocks. Hydrolysis affords 4-(trifluoromethyl)benzoic acid, a versatile intermediate in its own right, while reduction yields (4-(trifluoromethyl)phenyl)methanol, a useful precursor for further synthetic transformations.
Fundamental Transformations of this compound
The ester group of this compound provides a handle for several fundamental chemical transformations, expanding its utility as a building block.
Hydrolysis to 4-(Trifluoromethyl)benzoic Acid
The conversion of this compound to 4-(trifluoromethyl)benzoic acid is a straightforward hydrolysis reaction, typically carried out under basic conditions. The resulting carboxylic acid is a versatile intermediate for amide bond formation and other derivatizations.
Table 1: Representative Protocol for the Hydrolysis of this compound
| Parameter | Value |
| Reactants | This compound, NaOH |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Work-up | Acidification (e.g., with HCl) to precipitate the acid, followed by filtration |
| Typical Yield | >90% |
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzoic Acid
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 equiv) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid until the solution becomes acidic (pH ~2), resulting in the precipitation of a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 4-(trifluoromethyl)benzoic acid.
Caption: Workflow for the hydrolysis of this compound.
Reduction to (4-(Trifluoromethyl)phenyl)methanol
The ester can be readily reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). The resulting benzyl alcohol is a useful intermediate for etherification, oxidation to the aldehyde, or conversion to a leaving group for nucleophilic substitution.
Table 2: Representative Protocol for the Reduction of this compound
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Sequential addition of water, aqueous NaOH, and water (Fieser workup), followed by extraction |
| Typical Yield | 85-95% |
Experimental Protocol: Synthesis of (4-(Trifluoromethyl)phenyl)methanol
-
To a stirred suspension of LiAlH4 (1.5-2.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture until a white granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (4-(trifluoromethyl)phenyl)methanol.
Caption: Reduction of this compound to the corresponding alcohol.
Cross-Coupling Reactions
This compound can be utilized in various palladium-catalyzed cross-coupling reactions. While the ester itself is not the reactive handle for these transformations, the aromatic ring can be pre-functionalized (e.g., with a halide) to serve as a versatile substrate. Alternatively, the corresponding aryl halide, ethyl 4-bromo- or 4-iodobenzoate, can be used as a more direct precursor, with the trifluoromethyl group being introduced at a different stage of the synthesis. For the purpose of these application notes, we will consider the reactions of a generic ethyl 4-halobenzoate bearing a trifluoromethyl group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceuticals.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Halide | Ethyl 4-bromo- or 4-iodo-benzoate derivative |
| Boronic Acid | Arylboronic acid (1.1-1.5 equiv) |
| Catalyst | Pd(PPh3)4 (1-5 mol%) or Pd(OAc)2/ligand |
| Ligand (if needed) | SPhos, XPhos, etc. (2-10 mol%) |
| Base | K2CO3, K3PO4, Cs2CO3 (2.0-3.0 equiv) |
| Solvent | Dioxane/water, Toluene/water, or DMF |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine the ethyl 4-halobenzoate derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 90-100 °C with stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This is a fundamental transformation in medicinal chemistry for the synthesis of anilines and their derivatives.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Value |
| Aryl Halide | Ethyl 4-bromo- or 4-iodo-benzoate derivative |
| Amine | Primary or secondary amine (1.1-1.5 equiv) |
| Catalyst | Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 (2-5 mol%) |
| Ligand | Xantphos, RuPhos, BINAP (2-10 mol%) |
| Base | NaOtBu, K3PO4, Cs2CO3 (1.5-2.5 equiv) |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
| Typical Yield | 60-90% |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1.5 mol%), the ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOtBu, 2.0 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene).
-
Heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
Caption: General scheme for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of aryl alkynes, which are important structural motifs in various functional materials and biologically active compounds.
Table 5: Representative Conditions for Sonogashira Coupling
| Parameter | Value |
| Aryl Halide | Ethyl 4-iodo- or 4-bromo-benzoate derivative |
| Alkyne | Terminal alkyne (1.1-1.5 equiv) |
| Catalyst | Pd(PPh3)2Cl2 (1-5 mol%) |
| Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (Et3N) or Diisopropylamine (DIPA) (2.0-3.0 equiv) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room temperature to 80 °C |
| Typical Yield | 75-95% |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), and the copper(I) iodide (2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2.5 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise with stirring.
-
Stir the reaction at the appropriate temperature (e.g., 60 °C) and monitor by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Key reagents in a typical Sonogashira coupling reaction.
These protocols and application notes provide a foundational guide for the use of this compound and its derivatives in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
Synthetic Versatility of Ethyl 4-(trifluoromethyl)benzoate: A Gateway to Novel Pharmaceuticals
For Immediate Release
Ethyl 4-(trifluoromethyl)benzoate has emerged as a critical and versatile intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the presence of the trifluoromethyl group, a moiety known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This application note provides a detailed overview of key synthetic transformations utilizing this compound and highlights its role in the synthesis of the multi-kinase inhibitor, Regorafenib.
Core Synthetic Transformations
This compound can be readily transformed into several key building blocks through standard organic reactions. These transformations provide access to a diverse range of downstream products, making it a valuable starting material for medicinal chemistry campaigns.
1. Hydrolysis to 4-(Trifluoromethyl)benzoic Acid: The ester functionality of this compound can be efficiently hydrolyzed under basic conditions to yield 4-(Trifluoromethyl)benzoic acid. This carboxylic acid is a pivotal intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.
2. Reduction to [4-(Trifluoromethyl)phenyl]methanol: The ester can be reduced to the corresponding primary alcohol, [4-(Trifluoromethyl)phenyl]methanol, using powerful reducing agents like lithium aluminum hydride. This alcohol can be further functionalized, for instance, through oxidation to the corresponding aldehyde or conversion to halides.
3. Cross-Coupling Reactions: While direct cross-coupling of the ester is less common, its derivatives, such as the corresponding triflate or halide, are excellent partners in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in constructing complex molecular architectures.
Application in Drug Discovery: Synthesis of Regorafenib
A prominent example of the utility of trifluoromethyl-substituted benzoic acids, derivable from this compound, is in the synthesis of Regorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. The synthesis of a key intermediate for Regorafenib, 4-chloro-3-(trifluoromethyl)aniline, can be envisioned to start from 4-(trifluoromethyl)benzoic acid.
The overall synthetic strategy involves the conversion of 4-(trifluoromethyl)benzoic acid to 4-chloro-3-(trifluoromethyl)aniline, which is then transformed into 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This isocyanate is a crucial building block that is subsequently coupled with another advanced intermediate to furnish the final Regorafenib molecule.[1][2][3]
Signaling Pathway of Regorafenib
Regorafenib exerts its therapeutic effect by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and RAF kinases. By blocking these signaling pathways, Regorafenib effectively suppresses tumor growth and proliferation.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthetic transformations and biological activity discussed.
| Transformation/Assay | Starting Material | Product | Reagents and Conditions | Yield (%) | Biological Activity (IC50) |
| Hydrolysis | This compound | 4-(Trifluoromethyl)benzoic acid | 1. NaOH (aq), Reflux2. HCl (aq) | High | N/A |
| Reduction | This compound | [4-(Trifluoromethyl)phenyl]methanol | LiAlH4, Dry THF, 0 °C to RT | High | N/A |
| Amidation | 4-(Trifluoromethyl)benzoic acid | N-Aryl-4-(trifluoromethyl)benzamide | SOCl2, Amine, Base | Good to Excellent | Varies with derivative |
| Regorafenib Synthesis | 4-chloro-3-(trifluoromethyl)phenyl isocyanate + amine intermediate | Regorafenib | Dichloromethane, 0 °C to RT | 96.8% (final coupling step)[4] | See below |
| Kinase Inhibition | Regorafenib | N/A | In vitro kinase assays | N/A | VEGFR2: 4.2 nMPDGFRβ: 22 nMBRAF: 28 nM |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in ethanol, add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 4-(Trifluoromethyl)benzoic acid.
Protocol 2: Reduction of this compound
-
To a suspension of lithium aluminum hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield [4-(Trifluoromethyl)phenyl]methanol.
Protocol 3: Synthesis of Regorafenib (Final Coupling Step)[4]
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in dichloromethane.
-
To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in dichloromethane dropwise at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to stir at room temperature for 16 hours, during which a precipitate forms.
-
Filter the precipitate and wash with diethyl ether.
-
Dry the solid under vacuum to yield Regorafenib.
Synthetic Workflow Diagram
The following diagram illustrates the key transformations of this compound and its role in a potential synthetic route towards a key Regorafenib intermediate.
References
Application Notes and Protocols: Reduction of Ethyl 4-(trifluoromethyl)benzoate with LiAlH4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical reduction of ethyl 4-(trifluoromethyl)benzoate to (4-(trifluoromethyl)phenyl)methanol. This reaction is a key transformation in synthetic organic chemistry, often employed in the synthesis of pharmaceutical intermediates and other specialized chemicals. The protocol outlines the use of lithium aluminum hydride (LiAlH4) as a potent reducing agent for this ester-to-alcohol conversion. Included are comprehensive experimental procedures, safety precautions, data presentation in tabular format, and graphical representations of the reaction pathway and workflow.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting a wide range of carbonyl compounds, including esters and carboxylic acids, to their corresponding alcohols.[1][2] The trifluoromethyl group is a common substituent in pharmacologically active molecules, and thus, the synthesis of (4-(trifluoromethyl)phenyl)methanol is a critical step in the development of various drug candidates. This protocol provides a reliable method for this synthesis, ensuring high yield and purity.
Reaction and Mechanism
The overall reaction involves the reduction of the ester functional group of this compound to a primary alcohol, (4-(trifluoromethyl)phenyl)methanol, using lithium aluminum hydride in an aprotic solvent, typically tetrahydrofuran (THF).
Reaction Scheme:
Caption: Overall reaction scheme for the reduction of this compound.
The mechanism proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH4 attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. A final aqueous work-up protonates the alkoxide to yield the primary alcohol product.
Experimental Protocol
This protocol is adapted from established procedures for the reduction of esters using LiAlH4.[1][3]
3.1. Materials and Equipment
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Water, deionized
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Diethyl ether
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
3.2. Safety Precautions
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves, must be worn at all times.
-
A Class D fire extinguisher (for combustible metals) should be readily available.
3.3. Reaction Setup and Procedure
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Under a positive pressure of nitrogen, charge the flask with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH4 suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC).
3.4. Work-up Procedure
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate to consume the unreacted hydride.
-
Following the Fieser work-up procedure, slowly and sequentially add the following with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlH4 in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Allow the resulting granular precipitate to stir for at least 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
3.5. Purification
The crude (4-(trifluoromethyl)phenyl)methanol can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C10H9F3O2 | 218.17 | Colorless liquid |
| (4-(trifluoromethyl)phenyl)methanol | C8H7F3O | 176.14 | White to off-white solid |
Table 2: Typical Reaction Parameters and Results
| Parameter | Value |
| Stoichiometry (Ester:LiAlH4) | 1 : 1.2 |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% |
Table 3: Spectroscopic Data for (4-(trifluoromethyl)phenyl)methanol
| Technique | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ 7.61 (d, J = 8.3 Hz, 2H), 7.53 (d, J = 8.4 Hz, 2H), 4.80 (s, 2H), 1.75 (br s, 1H).[4] |
| ¹³C NMR | (CDCl₃, 101 MHz) δ 145.6, 130.0 (q, J = 32.3 Hz), 127.0, 125.5 (q, J = 3.8 Hz), 124.2 (q, J = 272.1 Hz), 64.2. |
| ¹⁹F NMR | (CDCl₃, 376 MHz) δ -62.5. |
| IR (ATR) | ν (cm⁻¹) 3330 (br, O-H), 1620, 1325 (C-F), 1160, 1120, 1065, 1015, 820. |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the reduction of this compound.
Caption: Mechanistic pathway of the LiAlH4 reduction of an ester to an alcohol.
References
Application Notes and Protocols: Reaction Mechanism for the Hydrolysis of Ethyl 4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism for the hydrolysis of Ethyl 4-(trifluoromethyl)benzoate, a compound of interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can significantly alter a molecule's metabolic stability and biological activity. The following sections detail the reaction under both acidic and basic conditions, present relevant quantitative data, and provide experimental protocols for conducting the hydrolysis in a laboratory setting.
Introduction
The hydrolysis of esters is a fundamental organic reaction that cleaves an ester into a carboxylic acid and an alcohol. For this compound, this reaction yields 4-(trifluoromethyl)benzoic acid and ethanol. The reaction can be catalyzed by either acid or base (saponification). The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para position of the benzene ring has a profound impact on the reactivity of the ester, significantly accelerating the rate of hydrolysis compared to unsubstituted ethyl benzoate. This is due to the stabilization of the negatively charged transition state formed during the reaction.
Reaction Mechanisms
The hydrolysis of this compound can proceed through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is an irreversible process that follows a bimolecular nucleophilic acyl substitution mechanism.[1] The reaction proceeds in three key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Proton Transfer: The ethoxide ion is a strong base and deprotonates the newly formed 4-(trifluoromethyl)benzoic acid, yielding sodium 4-(trifluoromethyl)benzoate and ethanol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process. The mechanism involves the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating a molecule of ethanol and reforming the protonated carbonyl group.
-
Deprotonation: The protonated 4-(trifluoromethyl)benzoic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.
Quantitative Data
For comparison, kinetic data for the alkaline hydrolysis of related substituted esters are presented below.
| Substituent (p-X) | Relative Rate Constant (kₓ/kн) | Hammett Constant (σ) |
| -OCH₃ | ~0.2 | -0.27 |
| -CH₃ | ~0.6 | -0.17 |
| -H | 1.0 | 0.00 |
| -Cl | ~3.7 | +0.23 |
| -Br | ~4.5 | +0.23 |
| -NO₂ | ~38 | +0.78 |
| -CF₃ (estimated) | ~10-20 | +0.54 |
Note: The relative rate for the -CF₃ substituted ester is an estimation based on its Hammett constant and data from related reactions. The actual value may vary depending on the specific reaction conditions.
Experimental Protocols
The following are detailed protocols for the base-catalyzed and acid-catalyzed hydrolysis of this compound.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Boiling chips
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Base: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the flask. Add a few boiling chips to ensure smooth boiling.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add concentrated hydrochloric acid with stirring in an ice bath until the pH of the solution is acidic (pH ~2), which will precipitate the 4-(trifluoromethyl)benzoic acid.
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the solid with cold deionized water to remove any remaining salts. Dry the purified 4-(trifluoromethyl)benzoic acid in a vacuum oven.
-
Characterization: Determine the melting point and characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., dioxane) and water.
-
Addition of Acid: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is reversible and may require a longer reaction time compared to saponification. Monitor the progress by TLC.
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove the carboxylic acid product into the aqueous layer.
-
Isolation of Carboxylic Acid: Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the 4-(trifluoromethyl)benzoic acid. Collect the solid by vacuum filtration.
-
Drying and Characterization: Dry the product and characterize it as described in the saponification protocol.
Visualizations
Caption: Reaction mechanisms for base- and acid-catalyzed hydrolysis.
Caption: Experimental workflows for hydrolysis reactions.
References
Application of Ethyl 4-(Trifluoromethyl)benzoate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(trifluoromethyl)benzoate is a versatile fluorinated building block increasingly utilized in the discovery and development of novel agrochemicals. The presence of the trifluoromethyl (-CF3) group often imparts desirable properties to the target molecules, including enhanced metabolic stability, increased lipophilicity, and improved biological activity. This document provides detailed application notes on the utility of this compound and its derivatives in the synthesis of potential new herbicides and insecticides, complete with experimental protocols and quantitative activity data.
Application Notes
This compound serves as a key starting material or intermediate for the synthesis of a variety of agrochemical scaffolds. Its primary applications in this field are centered on its conversion to more complex molecules that exhibit potent herbicidal or insecticidal properties. The trifluoromethylphenyl moiety is a common feature in several classes of modern pesticides.
Key areas of application include:
-
Synthesis of Herbicides: The 4-(trifluoromethyl)phenyl group is a critical pharmacophore in several classes of herbicides. This compound can be a precursor to these compounds. For instance, it can be converted into 4-(trifluoromethyl)aniline or 4-(trifluoromethyl)benzoyl chloride, which are then used to synthesize herbicides that inhibit key plant enzymes such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).
-
Synthesis of Insecticides: The trifluoromethyl group is also prevalent in modern insecticides, contributing to their potency and metabolic stability. Derivatives of this compound are used to construct complex molecules like novel amides and diamides that exhibit potent insecticidal activity against a range of pests, including lepidopteran species.[1]
-
Development of Novel Agrochemicals: Researchers are continuously exploring the incorporation of the trifluoromethylbenzoyl moiety into new chemical scaffolds to discover agrochemicals with novel modes of action and improved environmental profiles.
Featured Application: Synthesis of a Novel Herbicidal Pyridazinone Derivative
This section details the synthesis and evaluation of a novel pyridazinone herbicide derived from a trifluoromethylphenyl precursor, which can be conceptually linked back to this compound. 4-(3-Trifluoromethylphenyl)pyridazine derivatives have shown promise as bleaching herbicides.[2][3]
Experimental Workflow
The overall workflow for the synthesis and evaluation of the novel herbicidal compound is depicted below.
Caption: General workflow for the synthesis and evaluation of novel herbicides.
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzoic acid from this compound
This initial step converts the commercially available ester into the corresponding carboxylic acid, a more versatile intermediate for further synthetic transformations.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (2:1 v/v).
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the resulting precipitate with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-(Trifluoromethyl)benzoic acid as a white solid.
Protocol 2: Synthesis of a Novel 3-(Substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Herbicide
This protocol is adapted from the synthesis of similar pyridazinone herbicides and illustrates the use of a trifluoromethylphenyl intermediate.[2]
Materials:
-
Intermediate: 3-chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine (can be synthesized from 4-(trifluoromethyl)benzoic acid derivatives in multiple steps)
-
Substituted phenol (e.g., 4-chlorophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the substituted phenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyridazinone derivative.
Quantitative Data Presentation
The following tables summarize the herbicidal activity of representative compounds from classes of agrochemicals that can be synthesized using trifluoromethylphenyl building blocks.
Table 1: Herbicidal Activity of Novel Pyridazinone Derivatives against Various Weed Species [2]
| Compound ID | Weed Species | Application Rate (g ha⁻¹) | Inhibition (%) |
| 5a | Spirodela polyrrhiza | 10 µg/mL | Bleaching |
| 5f | Spirodela polyrrhiza | 10 µg/mL | Bleaching |
| Selected Compounds | Barnyardgrass | 300 | Active |
| Selected Compounds | Rape | 300 | Active |
Table 2: Insecticidal Activity of Novel N-Phenylbenzamide Derivatives [4]
| Compound ID | Insect Species | Concentration (µg/mL) | Mortality Rate (%) |
| 4h | Mythimna separata | 500 | 90.0 |
| 4o | Spodoptera frugiperda | 500 | 83.3 |
| 4q | Spodoptera frugiperda | 500 | 86.7 |
Signaling Pathway and Mechanism of Action
Many herbicides derived from trifluoromethylphenyl precursors, such as certain pyridazinone derivatives, act as bleaching herbicides by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of this pathway leads to the photooxidative destruction of chlorophyll and cell membranes, resulting in the characteristic bleaching symptoms and eventual plant death.
Caption: Inhibition of Phytoene Desaturase (PDS) by a novel herbicide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. The trifluoromethyl group it carries is a key contributor to the biological efficacy of many modern herbicides and insecticides. The protocols and data presented herein provide a framework for researchers to explore the synthesis and application of novel agrochemicals derived from this important building block. Further research into the structure-activity relationships of these compounds will continue to drive the development of next-generation crop protection agents.
References
- 1. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for N-arylation using Trifluoromethylated Benzoate Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the N-arylation of amines using trifluoromethylated benzoate compounds as arylating agents. The presence of one or more trifluoromethyl (-CF3) groups on the benzoate ring significantly influences its reactivity and can impart unique properties to the resulting N-aryl products, which are of considerable interest in pharmaceutical and materials science research. The protocols described herein are primarily based on palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] While traditionally employed with aryl halides and triflates, recent advancements have expanded the scope of this reaction to include aryl esters as viable electrophiles.[2]
Introduction to N-arylation with Trifluoromethylated Benzoates
The N-arylation of amines is a cornerstone of modern synthetic chemistry, enabling the construction of arylamines that are prevalent in a wide range of pharmaceuticals, agrochemicals, and organic electronic materials. Trifluoromethylated aryl moieties are particularly sought after due to their ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Trifluoromethylated benzoates offer a readily available and often more stable alternative to the corresponding aryl halides. The electron-withdrawing nature of the trifluoromethyl group can activate the benzoate towards nucleophilic attack, facilitating the C-N coupling reaction. This document outlines the key considerations and experimental procedures for achieving successful N-arylation with these challenging yet valuable substrates.
Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] The reaction typically involves an aryl halide or pseudohalide, an amine, a base, and a palladium catalyst with a suitable phosphine ligand. The use of aryl esters, including trifluoromethylated benzoates, as electrophiles in this reaction is an emerging area with significant potential.[2]
General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig N-arylation.
Key Reaction Components and Considerations
-
Palladium Precatalyst: A variety of palladium sources can be employed. Pre-formed palladium(0) complexes or palladium(II) salts that are reduced in situ are common. For challenging couplings, specialized precatalysts that are more stable and efficient are often preferred.
-
Ligand: The choice of ligand is critical for a successful reaction. Bulky, electron-rich phosphine ligands are typically used to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[4] For the amination of aryl esters, N-heterocyclic carbene (NHC) ligands have also shown promise.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs2CO3).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used. The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the catalyst.[1]
Experimental Protocol: General Procedure for Palladium-Catalyzed N-arylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Trifluoromethylated aryl benzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the trifluoromethylated aryl benzoate, palladium precatalyst, and ligand.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Finally, add the base to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Pd-catalyzed N-arylation.
Copper-Catalyzed N-arylation (Ullmann-Type Coupling)
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, provides an alternative to palladium-based methods.[5][6] These reactions are often more cost-effective and can exhibit different reactivity patterns. While typically employed with aryl halides, the use of activated aryl esters is also possible.
General Reaction Scheme
Caption: General scheme for Cu-catalyzed N-arylation.
Key Reaction Components and Considerations
-
Copper Catalyst: Copper(I) salts such as CuI, CuBr, or Cu2O are commonly used. Copper(II) salts like Cu(OAc)2 can also be effective.
-
Ligand: While some Ullmann-type reactions can proceed without a ligand, the use of ligands such as 1,10-phenanthroline or various diamines can significantly improve the reaction rate and yield, especially for less reactive substrates.
-
Base: Inorganic bases like K2CO3, K3PO4, or Cs2CO3 are frequently employed.
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often required to drive the reaction to completion, although in some cases, lower boiling point solvents can be used.
Experimental Protocol: General Procedure for Copper-Catalyzed N-arylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Trifluoromethylated aryl benzoate (1.0 equiv)
-
Amine (1.5 equiv)
-
Copper catalyst (e.g., CuI, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 20 mol%, optional)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, combine the trifluoromethylated aryl benzoate, amine, copper catalyst, ligand (if used), and base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere at a high temperature (typically 120-160 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with aqueous ammonia or a solution of EDTA to complex the copper catalyst.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for palladium- and copper-catalyzed N-arylation reactions. It is important to note that these are starting points, and optimization is often necessary for a given trifluoromethylated benzoate and amine coupling pair.
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| 1 | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100-120 | 60-95 |
| 2 | Pd(OAc)2 / SPhos | LHMDS | Dioxane | 100-110 | 55-90 |
| 3 | CuI / 1,10-phenanthroline | K2CO3 | DMF | 120-150 | 40-80 |
| 4 | Cu(OAc)2 | Cs2CO3 | NMP | 140-160 | 50-85 |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst deactivation: Ensure strictly anhydrous and anaerobic conditions.[1] Use a glovebox or proper Schlenk techniques.
-
Insufficiently active catalyst: Screen different palladium or copper precatalysts and ligands. For palladium catalysis, consider using more advanced, air-stable precatalysts.
-
Incorrect base: The choice of base is crucial. A stronger base may be required.
-
Temperature too low: Increase the reaction temperature.
-
-
Side Reactions:
-
Hydrodehalogenation (if applicable): This can be an issue with aryl halides. For benzoates, other decomposition pathways may exist. Lowering the reaction temperature or changing the ligand may help.
-
Homocoupling of the amine: This is less common but can occur. Adjusting the stoichiometry or catalyst system might be necessary.
-
Safety Precautions
-
Inert Atmosphere: Palladium and some copper catalysts are sensitive to air and moisture. All reactions should be performed under an inert atmosphere.
-
Reagents: Many of the reagents used, such as strong bases (NaOtBu, LHMDS) and solvents (DMF, DMSO), are hazardous. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
High Temperatures: The reactions often require high temperatures. Use appropriate heating equipment and take precautions against thermal hazards.
By following these protocols and considering the key parameters, researchers can effectively utilize trifluoromethylated benzoate compounds for the synthesis of valuable N-arylated products. Further optimization and exploration of different catalytic systems will continue to expand the scope and utility of this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isocoumarins and Isoquinolones: The Role of Ethyl 4-(Trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic routes toward isocoumarins and isoquinolones, with a specific focus on the influence of substrates derived from ethyl 4-(trifluoromethyl)benzoate. The protocols and data presented herein are based on published research and are intended to guide researchers in their synthetic endeavors.
Isocoumarins and isoquinolones are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. Their synthesis has been a subject of intense research, leading to the development of various synthetic methodologies. One notable approach involves the catalyst- and irradiation-free reaction of 2-ethynylbenzoates and 2-ethynylbenzamides with a bis(triflyl)ethylating reagent. This method provides a straightforward route to 3-aryl-4-bis(triflyl)ethylated isocoumarins and isoquinolones.
A critical factor governing the success of this reaction is the electronic nature of the substituents on the 2-ethynylbenzoate precursor.[1] While electron-rich substituents on both the benzoate and the alkyne moieties favor the desired heterocyclization/functionalization cascade, the presence of strong electron-withdrawing groups, such as a trifluoromethyl group on the phenylacetylene unit, has been shown to completely alter the reaction pathway.[1]
Specifically, when a substrate such as methyl 2-((4-(trifluoromethyl)phenyl)ethynyl)benzoate is employed, the reaction does not yield the expected isocoumarin. Instead, it undergoes a [2+2] cycloaddition to form a cyclobutene as the sole product.[1] This finding is crucial for researchers planning synthetic routes involving electron-deficient alkynes in this type of annulation reaction.
The following sections provide detailed protocols for the synthesis of the key precursor, methyl 2-((4-(trifluoromethyl)phenyl)ethynyl)benzoate, and the subsequent reaction that illustrates the divergent reactivity of this electron-deficient substrate. Quantitative data are presented to highlight the impact of the trifluoromethyl group compared to other substituents.
Experimental Protocols
Protocol 1: Synthesis of the Precursor - Methyl 2-((4-(trifluoromethyl)phenyl)ethynyl)benzoate
This protocol describes the synthesis of the key intermediate via a Sonogashira cross-coupling reaction.
Materials:
-
Methyl 2-iodobenzoate
-
4-Ethynyl-1-(trifluoromethyl)benzene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Add anhydrous and degassed solvent (e.g., THF) to the flask, followed by triethylamine (3.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-ethynyl-1-(trifluoromethyl)benzene (1.2 equiv.) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material (methyl 2-iodobenzoate) is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl 2-((4-(trifluoromethyl)phenyl)ethynyl)benzoate.
Protocol 2: Attempted Synthesis of 3-(4-(Trifluoromethyl)phenyl)-4-(2,2-bis((trifluoromethyl)sulfonyl)ethyl)-1H-isochromen-1-one
This protocol details the reaction of methyl 2-((4-(trifluoromethyl)phenyl)ethynyl)benzoate with Yanai's reagent, which results in the formation of a cyclobutene byproduct instead of the desired isocoumarin.[1]
Materials:
-
Methyl 2-((4-(trifluoromethyl)phenyl)ethynyl)benzoate
-
Yanai's Reagent (2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanide)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a reaction vial, dissolve methyl 2-((4-(trifluoromethyl)phenyl)ethynyl)benzoate (1.0 equiv.) in anhydrous acetonitrile.
-
Add Yanai's reagent (1.0 equiv.) to the solution.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction by TLC.
-
Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by column chromatography to isolate the cyclobutene product. The expected isocoumarin is not formed under these conditions.[1]
Data Presentation
The following table summarizes the quantitative data from the study by Garcia et al., highlighting the effect of the substituent on the phenylacetylene moiety on the reaction outcome.[1]
| Substrate (R group on phenylacetylene) | Product Type | Yield (%) |
| 4-Methoxy (electron-donating) | Isocoumarin | 95 |
| H (neutral) | Isocoumarin | 71 |
| 4-Trifluoromethyl (electron-withdrawing) | Cyclobutene | 21 (40% conversion) |
| 2-Trifluoromethyl (electron-withdrawing) | Cyclobutene | 63 |
Visualizations
Experimental Workflow
References
Ethyl 4-(trifluoromethyl)benzoate: A Versatile Standard for Analytical Chemistry Applications
For researchers, scientists, and drug development professionals, the use of well-characterized analytical standards is paramount for ensuring the accuracy, precision, and reliability of quantitative and qualitative analytical data. Ethyl 4-(trifluoromethyl)benzoate, a fluorinated aromatic ester, serves as a valuable analytical standard in various chromatographic and spectroscopic applications due to its chemical stability, distinct spectral properties, and structural relevance to a range of analytes.
This document provides detailed application notes and experimental protocols for the effective employment of this compound as an analytical chemistry standard.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and application.
| Property | Value | Reference |
| CAS Number | 583-02-8 | [1][2] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Purity (by GC) | >98.0% | [3] |
| Boiling Point | 81-82 °C at 5 torr | [4] |
| Density | 1.23 g/mL | [4] |
| Refractive Index | 1.447 | [4] |
Application Notes
This compound is particularly suitable as an internal standard, surrogate standard, and reference standard in chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry (MS) or other selective detectors.
Gas Chromatography (GC) Applications
As an internal standard in GC analysis, this compound is introduced at a known concentration to all samples, calibration standards, and quality control samples. Its primary function is to correct for variations in injection volume, sample preparation, and instrument response. The trifluoromethyl group provides a unique mass spectral fragmentation pattern, making it easily distinguishable from many analytes of interest and reducing the likelihood of co-elution or interference.
As a surrogate standard , it is added to samples before extraction and analysis to monitor the efficiency of the entire analytical process. Its recovery is used to assess matrix effects and potential losses during sample preparation. Its chemical properties make it a suitable surrogate for a range of semi-volatile organic compounds.
High-Performance Liquid Chromatography (HPLC) Applications
In HPLC, this compound can be employed as a reference standard for the identification and quantification of structurally related compounds. Its strong UV absorbance allows for sensitive detection. When used in method validation, it helps establish parameters such as linearity, accuracy, precision, and limits of detection and quantification.
Experimental Protocols
Below are detailed protocols for the preparation and use of this compound as an analytical standard.
Preparation of Standard Solutions
1. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound (purity >98%) into a 10 mL volumetric flask.
-
Dissolve the compound in an appropriate solvent (e.g., methanol, acetonitrile, or ethyl acetate) and bring to volume.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution in an amber glass vial at 4°C.
2. Intermediate Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL stock standard solution into a 10 mL volumetric flask.
-
Dilute to volume with the chosen solvent and mix thoroughly.
3. Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by serial dilution of the intermediate standard solution to achieve the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Caption: Workflow for the preparation of standard solutions.
Protocol for Use as an Internal Standard in GC-MS Analysis
This protocol outlines the use of this compound as an internal standard for the quantitative analysis of a hypothetical analyte in a water sample.
1. Sample Preparation:
-
To a 10 mL water sample, add a known amount (e.g., 50 µL of a 10 µg/mL) of this compound internal standard solution.
-
Perform liquid-liquid extraction using a suitable solvent (e.g., dichloromethane).
-
Concentrate the extract to a final volume of 1 mL.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 amu.
3. Calibration:
-
Prepare a series of calibration standards containing the target analyte at different concentrations.
-
Add the same constant amount of this compound internal standard to each calibration standard.
-
Inject the calibration standards and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
4. Quantification:
-
Inject the prepared sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area in the sample.
-
Determine the concentration of the analyte in the sample using the calibration curve.
Caption: Experimental workflow for internal standard-based quantification.
Data Presentation
The following table summarizes hypothetical validation data for an analytical method using this compound as an internal standard.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 80 - 120% |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | - |
Logical Relationships in Method Validation
The successful validation of an analytical method relies on the interplay of several key parameters.
Caption: Interrelationship of key analytical method validation parameters.
References
Application Note: GC-MS Analysis of Ethyl 4-(trifluoromethyl)benzoate via Hydrolysis and Silylation Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and thermally stable compounds.[1] Ethyl 4-(trifluoromethyl)benzoate is an ester that is amenable to direct GC-MS analysis. However, for applications requiring confirmatory identification, analysis in complex matrices, or quantification based on its core structure, a derivatization strategy is highly valuable. This involves converting the analyte into a different chemical form with improved chromatographic properties or more characteristic mass spectral fragmentation.[2]
This application note details a robust two-step derivatization protocol for the analysis of this compound. The method involves the alkaline hydrolysis (saponification) of the ester to its corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid, followed by silylation to produce a volatile trimethylsilyl (TMS) ester suitable for GC-MS analysis. Silylation is a common and effective derivatization technique that replaces active hydrogen atoms on polar functional groups with a trimethylsilyl group, which increases volatility and thermal stability.[3][4]
Principle
The analytical strategy is based on two sequential chemical reactions:
-
Hydrolysis: this compound is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield sodium 4-(trifluoromethyl)benzoate and ethanol. Subsequent acidification protonates the carboxylate salt to form the non-volatile 4-(trifluoromethyl)benzoic acid.
-
Silylation: The polar carboxylic acid group of 4-(trifluoromethyl)benzoic acid is then derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] This reaction replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, creating a more volatile and thermally stable TMS ester.[3] This derivative is ideal for GC-MS analysis, often providing improved peak shape and characteristic mass spectra.[5]
Experimental Protocol
1. Materials and Reagents
-
This compound (analyte)
-
Sodium hydroxide (NaOH), 2 M solution
-
Hydrochloric acid (HCl), 5 M solution
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Deionized water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (100 mL)
-
GC vials (2 mL) with caps
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Nitrogen gas line for solvent evaporation
2. Step-by-Step Methodology
Step 2.1: Hydrolysis of this compound
-
Accurately weigh approximately 100 mg of this compound into a 50 mL round-bottom flask.
-
Add 20 mL of 2 M sodium hydroxide solution to the flask along with a few boiling chips.
-
Attach the reflux condenser and heat the mixture to reflux using a heating mantle.
-
Continue heating under reflux for 60 minutes to ensure complete hydrolysis of the ester.[6]
-
Allow the reaction mixture to cool to room temperature.
Step 2.2: Extraction of 4-(trifluoromethyl)benzoic Acid
-
Transfer the cooled reaction mixture to a 100 mL separatory funnel.
-
Slowly acidify the solution by adding 5 M hydrochloric acid dropwise until the pH is approximately 2 (confirm with pH paper). A white precipitate of 4-(trifluoromethyl)benzoic acid should form.
-
Extract the aqueous solution three times with 20 mL portions of ethyl acetate.
-
Combine the organic extracts in a separate beaker.
-
Dry the combined organic layer by passing it through a small column of anhydrous sodium sulfate.
Step 2.3: Derivatization (Silylation)
-
Transfer the dried ethyl acetate extract to a clean flask and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 500 µL of anhydrous pyridine and 500 µL of BSTFA (+ 1% TMCS).[7]
-
Cap the vial tightly and heat at 60°C for 60 minutes in an oven or heating block to ensure complete derivatization.[7][8]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | SH-Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm df) or equivalent 5% phenyl-methylpolysiloxane column[9] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Split (20:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z[10] |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Solvent Delay | 4 min |
Data Presentation
Expected Mass Spectral Data for TMS-derivatized 4-(trifluoromethyl)benzoic acid
The derivatized analyte, trimethylsilyl 4-(trifluoromethyl)benzoate, is expected to produce a characteristic fragmentation pattern under electron ionization. The table below summarizes the predicted key ions based on the fragmentation of similar TMS-derivatized benzoic acids.[11][12]
| m/z (Daltons) | Ion Identity | Description |
| 262 | [M]⁺ | Molecular Ion |
| 247 | [M-15]⁺ | Loss of a methyl radical (-CH₃) from the TMS group |
| 189 | [M-73]⁺ | Loss of the TMS radical (-Si(CH₃)₃) |
| 173 | [M-89]⁺ | Loss of -OSi(CH₃)₃ fragment |
| 145 | [C₆H₄CF₃]⁺ | Benzoyl cation fragment with trifluoromethyl group |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, characteristic of TMS derivatives[10] |
Note: The molecular weight of the parent acid, 4-(trifluoromethyl)benzoic acid, is 190.12 g/mol . The molecular weight of the TMS derivative is 262.28 g/mol .
Diagrams
Caption: Workflow for the derivatization and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sserc.org.uk [sserc.org.uk]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. shimadzu.com [shimadzu.com]
- 10. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Crystal Structure Analysis of Ethyl 4-(trifluoromethyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystal structure analysis of ethyl 4-(trifluoromethyl)benzoate derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document outlines the experimental procedures for synthesis, crystallization, and X-ray diffraction analysis, presents crystallographic data for representative compounds, and discusses their potential biological relevance.
Data Presentation: Crystallographic Data of Benzoate Derivatives
The following table summarizes the crystallographic data for selected ethyl and methyl benzoate derivatives. The inclusion of derivatives with and without the trifluoromethyl group, as well as with different substitution patterns, allows for a comparative analysis of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate | C₁₇H₁₆F₃NO₂ | Monoclinic | P2₁/n | 5.7291(4) | 37.994(3) | 6.9806(5) | 90 | 100.575(7) | 90 | 1493.7(2) | 4 | |
| Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate | C₁₅H₁₁F₃O₂S | Monoclinic | P2₁/c | 11.0675(5) | 8.0429(3) | 15.6614(7) | 90 | 96.654(5) | 90 | 1384.70(11) | 4 | [3] |
| Ethyl 4-(3-chlorobenzamido)benzoate | C₁₆H₁₄ClNO₃ | Triclinic | P-1 | 5.2941(15) | 8.157(2) | 16.238(4) | 82.68 | 84.481(6) | 80.10 | 683.2(3) | 2 | [4] |
| Ethyl 4-((2-hydroxybenzyl)amino)benzoate | C₁₆H₁₇NO₃ | Triclinic | P-1 | 7.5445(7) | 8.3326(9) | 12.4291(10) | 94.47 | 91.063(7) | 116.6 | 695.01(13) | 2 | [5] |
Experimental Protocols
Synthesis and Crystallization
Synthesis of Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate:
-
A mixture of p-aminobenzoate (165 mg, 1.0 mmol), p-toluenesulfonic acid monohydrate (100 mg), and 4-(trifluoromethyl)benzaldehyde (226 mg, 1.3 mmol) in dry toluene (20 mL) is heated at reflux under a nitrogen atmosphere for 48 hours.
-
The reaction mixture is then cooled to room temperature and filtered.
-
The filtrate is washed with 5% aqueous sodium hydroxide and water, and subsequently dried over anhydrous magnesium sulfate.
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate to yield a light yellow solid.
-
Yellow crystals suitable for single-crystal X-ray diffraction are obtained by slow evaporation of a dichloromethane/hexane solution at room temperature.
General Crystallization Protocol for Small Organic Molecules:
The successful growth of high-quality single crystals is crucial for X-ray diffraction analysis.[6] A variety of techniques can be employed, with slow evaporation being one of the most common methods.
-
Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture in which the compound is sparingly soluble. Common solvents include hexane, ethyl acetate, dichloromethane, methanol, and acetone. A solvent/anti-solvent system can also be effective.
-
Slow Evaporation: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them from the solution using a spatula or by decanting the supernatant. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The following is a generalized protocol for the determination of the crystal structure of a small organic molecule using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6][7] Data is typically collected over a range of 2θ angles.[6]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7] This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.[8]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow from synthesis to crystal structure determination.
Hypothetical Signaling Pathway Inhibition
Trifluoromethyl-containing aromatic compounds, such as derivatives of this compound, are often investigated as inhibitors of protein kinases involved in cancer cell signaling.[9][10] The diagram below illustrates a hypothetical mechanism of action where such a derivative inhibits the Raf-MEK-ERK and VEGFR/PDGFR signaling pathways, which are crucial for tumor growth and angiogenesis.[9][11]
Caption: Inhibition of kinase signaling pathways by a hypothetical derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(trifluoromethyl)benzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-(trifluoromethyl)benzoate. This guide provides troubleshooting advice for common issues encountered during the synthesis, frequently asked questions for quick reference, detailed experimental protocols, and data-driven insights to improve reaction yield and purity.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound via Fischer esterification, providing potential causes and actionable solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low to no yield of the desired ester. | The Fischer esterification is a reversible reaction, and the equilibrium may not be sufficiently shifted towards the product.[1][2][3] | 1. Increase the excess of ethanol: Using a significant excess of ethanol (e.g., 10-fold or more) can drive the reaction forward.[2] Ethanol can often be used as the solvent. 2. Remove water: Water is a byproduct, and its removal will shift the equilibrium towards the ester.[2][3] This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves.[2] 3. Check catalyst activity: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or hydrated. Use a fresh, anhydrous catalyst. |
| PUR-001 | The isolated product is impure, containing unreacted starting material. | Incomplete reaction or inefficient work-up procedure. | 1. Increase reaction time or temperature: Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, consider increasing the reflux time or temperature. 2. Optimize the work-up: During the aqueous work-up, ensure complete neutralization of the acid catalyst with a base like sodium bicarbonate. Unreacted 4-(trifluoromethyl)benzoic acid can be removed by washing the organic layer with a basic solution.[4][5] |
| RXN-001 | The reaction is proceeding very slowly or not at all. | Insufficient catalysis or low reaction temperature. | 1. Increase catalyst concentration: The amount of acid catalyst is crucial. Typically, 1-5 mol% of sulfuric acid is used.[6] If the reaction is slow, a higher catalyst loading may be necessary. 2. Ensure adequate heating: The reaction is typically run at the reflux temperature of the alcohol.[4] Ensure the heating mantle or oil bath is at the correct temperature to maintain a steady reflux. |
| SEP-001 | Difficulty in separating the organic and aqueous layers during work-up. | Formation of an emulsion. | 1. Add brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous layer.[5] 2. Centrifugation: If a persistent emulsion forms, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers. |
| ISO-001 | Product loss during purification. | The product, this compound, has some solubility in aqueous solutions, especially if excess ethanol is present.[5] | 1. Back-extraction: After the initial separation, the aqueous layer can be extracted again with a fresh portion of the organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. 2. Minimize water washes: While necessary, excessive washing with water can lead to product loss. Use the minimum number of washes required to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and straightforward method is the Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][7]
Q2: Why is my yield of this compound consistently low?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] To improve the yield, it is essential to shift the chemical equilibrium to the product side. This can be achieved by using a large excess of one of the reactants (usually the less expensive one, which is ethanol in this case) or by removing the water that is formed during the reaction.[2][3]
Q3: What are the typical reaction conditions for this synthesis?
The reaction is typically carried out by refluxing a mixture of 4-(trifluoromethyl)benzoic acid, a large excess of ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) for several hours.[4][5] The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
Q4: How can I purify the final product?
The typical work-up procedure involves cooling the reaction mixture, pouring it into water, and extracting the ester with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with a sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst, followed by a wash with brine to remove residual water and break emulsions.[4][5] The organic solvent is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and evaporated. For higher purity, the crude product can be purified by distillation under reduced pressure.
Q5: What are the potential side reactions in this synthesis?
The primary side reaction is the reverse reaction, i.e., the hydrolysis of the ester back to the carboxylic acid and alcohol. Under strongly acidic conditions and high temperatures, there is a small possibility of ether formation from the alcohol (diethyl ether from ethanol), though this is generally not a major issue under typical Fischer esterification conditions.
Q6: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the product can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.[8]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]
-
Gas Chromatography (GC): To assess the purity of the sample.
Experimental Protocols
Protocol 1: Fischer Esterification of 4-(Trifluoromethyl)benzoic Acid with Excess Ethanol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Absolute Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or Ethyl acetate)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethyl)benzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents). Ethanol will serve as both the reactant and the solvent.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the carboxylic acid) to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid). Be cautious as CO₂ gas will be evolved.
-
Saturated sodium chloride solution (brine).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.
Data Presentation
Table 1: Effect of Reactant Ratio on Ester Yield (Illustrative)
| Molar Ratio (Ethanol : Carboxylic Acid) | Typical Yield (%) | Reference |
| 1 : 1 | ~65% | [2] |
| 10 : 1 | ~97% | [2] |
| 100 : 1 | ~99% | [2] |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol [9] |
| Appearance | Colorless liquid |
| Boiling Point | 80-81 °C at 5 torr[10] |
| Density | 1.23 g/cm³[10] |
| Refractive Index | 1.447[10] |
| ¹H NMR (CDCl₃, ppm) | δ 8.15 (d, 2H), 7.70 (d, 2H), 4.42 (q, 2H), 1.41 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 165.4, 134.5 (q), 133.0, 129.9, 125.4 (q), 123.6 (q), 61.7, 14.2 |
| IR (neat, cm⁻¹) | ~1725 (C=O, ester), ~1325 (C-F), ~1280, 1130 (C-O) |
Visualizations
Fischer Esterification Workflow
References
- 1. Video: Esterification - Concept [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. This compound [webbook.nist.gov]
- 9. This compound | 583-02-8 | FE80988 [biosynth.com]
- 10. Page loading... [wap.guidechem.com]
Purification of crude Ethyl 4-(trifluoromethyl)benzoate by column chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 4-(trifluoromethyl)benzoate via column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My compound, this compound, is not moving off the origin of the column. What should I do?
A: If your compound remains at the top of the column, the mobile phase is likely not polar enough.[1] You should gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. It is also crucial to ensure you are using the correct solvent system as intended; double-check that the solvent bottles were not inadvertently switched.[2][3]
Q2: All the components of my mixture are eluting together at the solvent front. How can I resolve this?
A: This indicates that your mobile phase is too polar, causing all compounds to travel with the solvent front without sufficient interaction with the stationary phase.[1][4] You should decrease the polarity of the eluent. For example, increase the proportion of the non-polar solvent, such as hexane, in your mobile phase.[1] You can also check the very first fraction, as your compound may have eluted very quickly.[2][3]
Q3: The separation between my product and impurities is poor, even though they have different Rf values on the TLC plate. What could be the cause?
A: Poor separation on the column despite good TLC results can stem from several issues:
-
Improper Column Packing: Air bubbles or channels in the silica gel can lead to an uneven flow of the mobile phase, resulting in band broadening and poor resolution.[5][6] Ensure the column is packed uniformly, preferably using a slurry packing method.[5][6]
-
Column Overloading: Applying too much sample can exceed the column's separation capacity.[1][6] A general guideline is to load an amount of crude material that is 1-5% of the stationary phase weight.[6]
-
Incorrect Flow Rate: A flow rate that is too fast reduces the interaction time between the compounds and the stationary phase, leading to poor resolution.[6] Try reducing the flow rate to improve separation.
-
Compound Degradation: It's possible one of the spots on the TLC is a degradation product of another, and this degradation is occurring on the silica gel during the longer elution time of the column.[2][3] You can test the stability of your compound on silica.[2][3]
Q4: My purified fractions show significant "tailing" or streaking on the TLC plate. How can I achieve sharper bands?
A: Tailing is often observed with polar compounds and can be caused by several factors:
-
Sample Overloading: Too much sample loaded onto the column is a common cause of tailing.[7] Try reducing the amount of material you are purifying.
-
Interactions with Silica Gel: The slightly acidic nature of standard silica gel can interact with certain compounds, causing them to tail.[7] You can try using a neutral silica gel or adding a small amount of a modifier, like triethylamine (0.1-2.0%), to the mobile phase for basic compounds, or acetic acid for acidic compounds.[1]
-
Inappropriate Solvent: The chosen solvent system may not be optimal. Sometimes, finding a solvent system that dissolves both your compound and impurities well can reduce tailing.[2]
Q5: How do I load my crude sample if it's not soluble in the mobile phase?
A: If your crude mixture has poor solubility in the eluent (a common issue with hexane/ethyl acetate systems), you have a couple of options:[2]
-
Dry Loading (Recommended): Dissolve your crude product in a suitable volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution. Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[8][9][10] This powder can then be carefully added to the top of your packed column.[8][10]
-
Minimal Strong Solvent: Dissolve the sample in a minimum amount of a stronger, more polar solvent than your eluent (e.g., dichloromethane).[8] Carefully add this solution to the top of the column. This method is risky as the strong solvent can interfere with the separation at the beginning of the elution.[2]
Data Summary
The following table provides typical parameters for the purification of this compound. These values should be optimized for each specific crude mixture using Thin Layer Chromatography (TLC).
| Parameter | Value/Description | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is generally sufficient.[10] |
| Mobile Phase | Hexane / Ethyl Acetate | A gradient or isocratic system can be used. Start with a low polarity mixture. |
| Optimal TLC Rf | ~0.2 - 0.4 | An Rf in this range on a TLC plate generally provides good separation on a column.[6] |
| Example Eluent | 5% - 20% Ethyl Acetate in Hexanes | The exact ratio should be determined by TLC analysis of the crude mixture. |
Experimental Protocol
This protocol outlines the key steps for the purification of 1 gram of crude this compound.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare an appropriate mobile phase. A good starting point is often 10% ethyl acetate in hexanes. Prepare a sufficient volume for packing the column and for the entire elution.
2. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4][10]
-
In a beaker, prepare a slurry of silica gel (typically 40-50 g for 1 g of crude product) in your initial, low-polarity mobile phase.[10]
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[10]
-
Open the stopcock and allow the solvent to drain until the solvent level reaches the top of the silica bed. Do not let the silica run dry.[10]
-
Add a thin protective layer of sand on top of the packed silica.[10]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.[10]
-
Carefully add the silica-adsorbed sample to the top of the prepared column.[10]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Apply gentle pressure (e.g., using a pump or pressurized air, typically 1-2 psi) to begin the elution.[8]
-
Begin collecting fractions in appropriately sized test tubes or flasks.[11]
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar compounds.[4]
5. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting purified product under a high vacuum to remove any residual solvent.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
Recrystallization techniques for purifying Ethyl 4-(trifluoromethyl)benzoate derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Ethyl 4-(trifluoromethyl)benzoate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for the recrystallization of this compound derivatives?
A1: The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For ethyl benzoate derivatives, which are esters, a good starting point is to consider solvents with similar functional groups.[1] Ethanol is often a suitable choice for moderately polar esters.[2] For highly fluorinated compounds, which can exhibit unique intermolecular interactions, a systematic solvent screening is recommended.[3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective if a single solvent is not ideal.
Q2: My crude product of an this compound derivative appears as an oil, not a solid. Can I still use recrystallization?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can occur if the solution is supersaturated at a temperature above the melting point of the impure compound or if cooling is too rapid. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. If the problem persists, it may indicate significant impurities, and a different purification technique like column chromatography might be necessary before attempting recrystallization.
Q3: What are some common impurities I might encounter when synthesizing this compound derivatives?
A3: Impurities can originate from starting materials, side reactions, or degradation. A potential byproduct in the synthesis of this compound is ethyl 2-chlorobenzoate.[4] Unreacted starting materials and reagents are also common impurities. The presence of colored impurities can often be addressed by treating the hot solution with activated charcoal before filtration.
Q4: How can I induce crystallization if no crystals form after cooling the solution?
A4: If a solution becomes supersaturated without forming crystals, crystallization can often be induced.[5] Several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: Add a "seed crystal" of the pure compound to the solution. This provides a template for further crystallization.
-
Concentration: If too much solvent was used, the solution may not be saturated enough for crystallization to occur. Gently heating the solution to evaporate some of the solvent can help.
-
Lowering Temperature: Further cooling the solution in an ice bath may be necessary, but this should be done slowly to avoid rapid crystallization that can trap impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure to Crystallize | - Too much solvent was used.- The solution is not sufficiently supersaturated.- The wrong solvent was chosen. | - Reduce the solvent volume by gentle heating or under reduced pressure.- Induce crystallization by scratching the flask or adding a seed crystal.- Re-evaluate the solvent choice through small-scale solubility tests. |
| "Oiling Out" | - The solution is cooling too quickly.- The concentration of the solute is too high.- The melting point of the impure solid is below the temperature of the solution. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.- Consider using a different solvent or a mixed-solvent system. |
| Low Recovery of Purified Product | - The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a pre-heated funnel and flask for hot filtration to prevent premature crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Colored | - Presence of colored impurities from the reaction. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Crystals Form Too Rapidly | - The solution is cooling too fast.- The solution is highly concentrated. | - Insulate the flask to slow down the cooling rate.- Reheat the solution and add a small amount of extra solvent to reduce the concentration.[6] |
Experimental Protocols
General Protocol for Recrystallization of a Solid this compound Derivative
This protocol is a general guideline and may require optimization for specific derivatives.
-
Solvent Selection:
-
Place a small amount of the crude solid (approx. 50 mg) in a test tube.
-
Add a few drops of a candidate solvent at room temperature. If the solid dissolves, the solvent is unsuitable.
-
If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves in the hot solvent, it is a potentially good candidate.
-
Allow the hot solution to cool. The ideal solvent will show significant crystal formation upon cooling.
-
Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper under vacuum. Further drying in a desiccator or a vacuum oven may be necessary.
-
Data Presentation
The following tables provide illustrative data for the recrystallization of a hypothetical solid this compound derivative. Actual values will vary depending on the specific derivative and the purity of the crude product.
Table 1: Solubility of a Hypothetical Solid Derivative
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | ~0.5 | ~15 |
| Methanol | ~0.8 | ~20 |
| Ethyl Acetate | ~1.2 | ~25 |
| Hexane | <0.1 | ~1.0 |
| Water | Insoluble | Insoluble |
Table 2: Physical Properties of a Hypothetical Solid Derivative
| Property | Value |
| Molecular Formula | C₁₀H₈F₃O₂-R |
| Molecular Weight | Varies |
| Appearance (Crude) | Off-white to yellow solid |
| Appearance (Purified) | White crystalline solid |
| Melting Point (Crude) | Varies (depressed) |
| Melting Point (Purified) | Varies (sharp) |
Mandatory Visualization
Caption: A flowchart of the general experimental workflow for recrystallization.
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
Troubleshooting side reactions in the synthesis of Ethyl 4-(trifluoromethyl)benzoate
Technical Support Center: Synthesis of Ethyl 4-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol.
Question 1: Low Yield of this compound
Possible Cause 1: Incomplete Reaction
The Fischer esterification is a reversible reaction.[1][2] A low yield is often due to the equilibrium not being sufficiently shifted towards the product side.
Solution:
-
Increase the excess of ethanol: Using ethanol as the solvent ensures it is in large excess, driving the equilibrium towards the formation of the ester.[1]
-
Remove water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants.[1] Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. For laboratory-scale synthesis, adding a dehydrating agent like molecular sieves can be effective.[3][4]
-
Increase reaction time: Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium or completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
Possible Cause 2: Insufficient Catalyst
A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for the reaction to proceed at a reasonable rate.[1][6]
Solution:
-
Ensure the catalyst is added in the correct amount. Typically, a catalytic amount is sufficient.
-
Confirm the activity of the acid catalyst, as old or improperly stored acids can lose their potency.
Question 2: Presence of Unreacted 4-(trifluoromethyl)benzoic Acid in the Product
Possible Cause: Incomplete Reaction or Inefficient Work-up
As the reaction is an equilibrium, some starting material may remain.[1] Additionally, the acidic starting material may not be fully removed during the work-up procedure.
Solution:
-
Optimize reaction conditions: Refer to the solutions for "Low Yield" to drive the reaction further to completion.
-
Aqueous basic wash: During the work-up, wash the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize and remove any unreacted carboxylic acid.[7] The unreacted acid can often be recovered by acidifying the aqueous washings.[7]
Question 3: Formation of an Impurity with a Low Boiling Point
Possible Cause: Formation of Diethyl Ether
In the presence of a strong acid catalyst and heat, ethanol can undergo dehydration to form diethyl ether.
Solution:
-
Control reaction temperature: Avoid excessively high temperatures that favor the dehydration of ethanol. Refluxing gently is generally sufficient.
-
Purification: Diethyl ether can be removed during the solvent evaporation step or by careful distillation of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most common and straightforward method is the Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol using a strong acid catalyst like sulfuric acid.[1][6]
Q2: How can I monitor the progress of the reaction? A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[5] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) will show the disappearance of the starting material (4-(trifluoromethyl)benzoic acid) and the appearance of the product spot (this compound), which will have a higher Rf value.
Q3: What are the typical reaction conditions for this synthesis? A3: Typically, 4-(trifluoromethyl)benzoic acid is dissolved in an excess of ethanol, a catalytic amount of a strong acid is added, and the mixture is heated to reflux for several hours.[5][6]
Q4: How is the product typically purified? A4: After the reaction, the excess ethanol is removed, and the residue is worked up by extraction with an organic solvent. The organic layer is washed with a basic solution to remove unreacted acid, followed by water and brine.[7] The final product can be purified by distillation under reduced pressure.[7][8]
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₉F₃O₂ | 218.17 | 81-82 @ 5 torr[9] |
| 4-(trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | - |
| Ethanol | C₂H₆O | 46.07 | 78.37 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)benzoic acid.
-
Reagent Addition: Add a significant excess of ethanol (to act as both reactant and solvent), followed by a catalytic amount of concentrated sulfuric acid (a few drops are typically sufficient).[6]
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.[5]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by vacuum distillation to yield pure this compound.[7][8]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [guidechem.com]
Optimizing reaction conditions for the hydrolysis of Ethyl 4-(trifluoromethyl)benzoate
Topic: Optimizing Reaction Conditions for the Hydrolysis of Ethyl 4-(trifluoromethyl)benzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to enhance the yield and purity of 4-(trifluoromethyl)benzoic acid through the hydrolysis of its ethyl ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient Base: The hydrolysis reaction (saponification) is promoted by a base, and an inadequate amount will lead to an incomplete reaction. 2. Low Reaction Temperature: The rate of hydrolysis is temperature-dependent; lower temperatures require longer reaction times. 3. Poor Solubility: this compound has limited solubility in aqueous solutions, which can hinder the reaction.[1] | 1. Increase Base Equivalents: Use at least 1.1 to 2.0 equivalents of the base (e.g., NaOH, KOH). 2. Increase Temperature: Heat the reaction mixture to reflux. The optimal temperature is typically between 80-100°C.[2] 3. Add a Co-solvent: Introduce a water-miscible organic solvent such as methanol, ethanol, or tetrahydrofuran (THF) to create a homogeneous reaction mixture.[1] |
| Incomplete Reaction | 1. Short Reaction Time: The hydrolysis may not have reached completion within the allotted time. 2. Base Incompatibility: While common bases like NaOH and KOH are effective, one may be more suitable depending on the specific conditions. | 1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible. A typical reflux time is 1-3 hours.[3] 2. Consider an Alternative Base: Potassium hydroxide (KOH) can sometimes be more effective than sodium hydroxide (NaOH) due to the higher solubility of the resulting potassium carboxylate salt. |
| Product Contamination | 1. Incomplete Hydrolysis: Residual starting material will contaminate the final product. 2. Side Reactions: Under harsh conditions, other functional groups in the molecule could potentially react. | 1. Ensure Complete Reaction: Use TLC to confirm the absence of starting material before workup. 2. Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times to minimize the potential for side reactions. |
| Difficult Work-up | 1. Emulsion Formation: The presence of both organic and aqueous phases, especially with salts, can lead to the formation of stable emulsions. 2. Product Precipitation Issues: The desired carboxylic acid should precipitate upon acidification. If it does not, the pH may not be sufficiently low, or the product concentration may be too low. | 1. Break the Emulsion: Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Ensure Proper Acidification: Add a strong acid (e.g., HCl) until the pH is acidic (pH 1-2), which can be confirmed with litmus paper. If the product remains dissolved, it may be necessary to extract it with an organic solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of this compound?
A1: The hydrolysis of this compound is a base-promoted saponification reaction. The hydroxide ion (OH-) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO-) leaving group to yield the carboxylate salt. In a subsequent acidification step, the carboxylate is protonated to give the final carboxylic acid product.
Q2: Which base is better for this hydrolysis, NaOH or KOH?
A2: Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective for the saponification of this compound. However, KOH is sometimes preferred as potassium salts of carboxylic acids can be more soluble in the reaction medium, potentially leading to a faster and more complete reaction.
Q3: Why is a co-solvent like methanol or THF often used?
A3: this compound is not very soluble in aqueous solutions. A co-solvent like methanol, ethanol, or THF is added to create a homogeneous solution, which increases the contact between the ester and the hydroxide ions, thereby accelerating the reaction rate.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material (this compound). The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Q5: What is the purpose of the acidification step during the work-up?
A5: The initial product of the saponification reaction is the sodium or potassium salt of 4-(trifluoromethyl)benzoic acid, which is soluble in water. Adding a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to form the free carboxylic acid, which is much less soluble in water and will precipitate out, allowing for its isolation by filtration.[4]
Q6: What should I do if my product doesn't precipitate after adding acid?
A6: If the product does not precipitate upon acidification, it could be due to several reasons. First, ensure that the solution is sufficiently acidic (pH 1-2). If the pH is correct, the product may still be soluble if the volume of water is very large. In this case, you can extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to recover the carboxylic acid.
Data Presentation
Table 1: Illustrative Optimization of Reaction Conditions for the Hydrolysis of this compound
| Entry | Base (Equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaOH (1.1) | Water | 80 | 3 | 65 | 92 |
| 2 | NaOH (1.1) | Water/Methanol (1:1) | 80 | 3 | 85 | 96 |
| 3 | KOH (1.1) | Water/Methanol (1:1) | 80 | 3 | 92 | 98 |
| 4 | KOH (1.5) | Water/Methanol (1:1) | Reflux (100) | 1.5 | 95 | 99 |
| 5 | LiOH (1.5) | Water/THF (1:1) | Reflux (100) | 2 | 93 | 98 |
Note: The data in this table are illustrative and based on general principles of saponification. Actual results may vary.
Experimental Protocols
General Protocol for the Saponification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent (e.g., methanol or THF) (e.g., 1:1 v/v).
-
Addition of Base: Add the chosen base (e.g., KOH, 1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until all the starting ester has been consumed (typically 1-3 hours).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal (Optional): If a co-solvent was used, it can be removed under reduced pressure.
-
Acidification: Transfer the aqueous solution to a beaker and cool it in an ice bath. Slowly add a concentrated strong acid (e.g., 6M HCl) with stirring until the solution is acidic (pH 1-2, check with litmus paper). A white precipitate of 4-(trifluoromethyl)benzoic acid should form.[4]
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Drying: Dry the product in a vacuum oven to obtain the pure 4-(trifluoromethyl)benzoic acid.
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting decision tree for low yield in the hydrolysis of this compound.
References
How to remove unreacted starting materials from Ethyl 4-(trifluoromethyl)benzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from Ethyl 4-(trifluoromethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in the synthesis of this compound?
The most common synthetic route to this compound is the Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. Therefore, the primary unreacted starting materials you are likely to encounter are:
-
4-(Trifluoromethyl)benzoic acid
-
Ethanol
Q2: What is the general strategy to remove these unreacted starting materials?
A typical purification strategy involves a multi-step approach:
-
Aqueous Workup: To remove the acidic catalyst and the unreacted 4-(trifluoromethyl)benzoic acid.
-
Solvent Removal: To remove the bulk of the reaction solvent and excess ethanol.
-
Final Purification: Employing techniques like distillation, column chromatography, or recrystallization to achieve high purity.
Troubleshooting Guide
Issue 1: Presence of Unreacted 4-(Trifluoromethyl)benzoic Acid
Symptom: Your crude product shows a broad peak corresponding to a carboxylic acid in the ¹H NMR spectrum or an acidic spot on a TLC plate.
Cause: Incomplete esterification reaction or insufficient removal during the workup.
Solution:
An aqueous workup with a mild base is effective in removing unreacted 4-(trifluoromethyl)benzoic acid.
Experimental Protocol: Basic Aqueous Wash
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.
-
Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Perform a final wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Issue 2: Presence of Excess Ethanol
Symptom: A broad singlet around 2.6 ppm (can be variable) in the ¹H NMR spectrum of your crude product, corresponding to the hydroxyl proton of ethanol.
Cause: Use of excess ethanol as a reactant and/or solvent in the Fischer esterification.
Solution:
Excess ethanol can be removed by a combination of aqueous washing and evaporation.
Experimental Protocol: Ethanol Removal
-
During the aqueous workup described above, ethanol will partition between the organic and aqueous layers. Multiple washes with water or brine will help remove a significant portion of the ethanol.
-
After drying and filtering the organic layer, remove the solvent and any remaining ethanol using a rotary evaporator.
Issue 3: Product is still impure after aqueous workup.
Symptom: The presence of persistent impurities in your product, as determined by analytical techniques like NMR or GC-MS.
Cause: The presence of byproducts or starting materials that are not efficiently removed by a simple aqueous wash.
Solution:
Further purification by distillation, column chromatography, or recrystallization is necessary. The choice of method depends on the physical properties of this compound and the nature of the impurities.
Advanced Purification Protocols
Purification by Distillation
This method is suitable if the boiling points of the product and impurities are significantly different.
Physical Properties for Distillation
| Compound | Boiling Point (°C) |
| This compound | 80-81 °C at 5 torr |
| 4-(Trifluoromethyl)benzoic acid | 247 °C at 753 mmHg |
| Ethanol | 78.37 °C[1] |
Experimental Protocol: Vacuum Distillation
-
Assemble a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 5 torr).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound (80-81 °C at 5 torr).
Purification by Flash Column Chromatography
This is a highly effective method for separating the product from impurities with different polarities.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically used. The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation. A common starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Expected Purity and Yield:
| Purification Method | Crude Purity (by qNMR) | Post-Purification Purity (by qNMR) | Recovery Yield |
| Flash Column Chromatography | ~85% | >98% | 90-95% |
Note: Data is based on the purification of a similar compound, Ethyl 4-(4-oxocyclohexyl)benzoate, and should be considered as an estimate.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. Since this compound is a liquid at room temperature, this method would be more suitable if the product is a solid or if it can be induced to crystallize at low temperatures.
Solvent Selection for Recrystallization:
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For esters, common recrystallization solvents include:
-
Ethanol
-
Hexanes/Ethyl Acetate mixture
-
Hexanes/Acetone mixture
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
This troubleshooting guide provides a comprehensive overview of the common issues encountered during the purification of this compound and offers detailed protocols to address them. For further assistance, please consult relevant literature or contact our technical support team.
References
Effective methods for drying Ethyl 4-(trifluoromethyl)benzoate product
Technical Support Center: Ethyl 4-(trifluoromethyl)benzoate
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively drying this product.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I might encounter in my this compound product?
A1: Based on typical synthesis and workup procedures, the most common residual solvents are likely to be ethanol, diethyl ether, and tetrahydrofuran (THF). Dichloromethane may also be present if used during purification.
Q2: My this compound product appears cloudy after purification. What could be the cause?
A2: A cloudy appearance often indicates the presence of residual water. It is crucial to use an appropriate drying method to remove this water before further use.
Q3: I'm having trouble removing a high-boiling point solvent. What can I do?
A3: For high-boiling point solvents, using a high-vacuum pump (providing pressures lower than a standard water aspirator) in combination with gentle heating is often effective.[1] A rotary evaporator is a standard piece of equipment for this purpose.[1] For very temperature-sensitive materials, a vacuum oven allows for drying at lower temperatures by reducing the pressure significantly.[2]
Q4: Can I use a desiccator to dry my liquid this compound?
A4: While a desiccator is excellent for storing already dried compounds to prevent moisture reabsorption, it is generally not an effective method for actively drying a liquid product that is already wet. Heat and/or vacuum are typically required for efficient drying of liquids.
Q5: What are the acceptable limits for residual solvents in a pharmaceutical setting?
A5: Acceptable limits for residual solvents are set by guidelines such as those from the International Council for Harmonisation (ICH). Solvents are categorized into classes based on their toxicity.[3][4][5] Ethanol and diethyl ether are considered Class 3 solvents, with a recommended limit of 5000 ppm (0.5%) without justification.[4][6][7]
Troubleshooting Guides
Issue 1: Residual Water Detected by Karl Fischer Titration
If Karl Fischer titration indicates a higher than acceptable water content, consider the following troubleshooting steps.
Troubleshooting Workflow for Residual Water
Caption: Troubleshooting workflow for addressing high water content.
Issue 2: Residual Solvents Detected by GC or NMR
If you detect unacceptable levels of residual solvents like ethanol, diethyl ether, or THF, use the following guide.
Troubleshooting Guide for Residual Solvents
| Observation | Potential Cause | Recommended Action |
| Ethanol Detected | Incomplete removal after synthesis. | Use a rotary evaporator with a water bath temperature of 40-50°C and a good vacuum. For trace amounts, drying in a vacuum oven at a slightly elevated temperature can be effective. |
| Diethyl Ether Detected | Incomplete removal after extraction. | Diethyl ether is highly volatile and should be easily removable on a rotary evaporator even at room temperature. If it persists, ensure your vacuum system is functioning correctly. |
| THF Detected | Incomplete removal after reaction or chromatography. | THF has a higher boiling point than diethyl ether. Use a rotary evaporator with a water bath and good vacuum. For stubborn traces, a high-vacuum line or a vacuum oven may be necessary. |
Experimental Protocols
Protocol 1: Drying with Anhydrous Magnesium Sulfate (MgSO₄)
Anhydrous magnesium sulfate is a fast and effective drying agent.[8]
-
Preparation : Ensure your this compound is in a suitable flask (e.g., an Erlenmeyer flask).
-
Addition of Drying Agent : Add a small scoop of anhydrous MgSO₄ to the liquid.
-
Agitation : Gently swirl the flask. If the MgSO₄ clumps together at the bottom, it indicates the presence of water.
-
Incremental Addition : Continue adding small portions of MgSO₄ while swirling until some of the powder remains free-flowing, resembling a snow globe effect when swirled.[9] This indicates that all the water has been absorbed.
-
Separation : Separate the dried liquid from the MgSO₄ by decanting or filtering.
Protocol 2: Vacuum Oven Drying
Vacuum drying is ideal for removing residual solvents and water, especially for temperature-sensitive compounds, as it allows for evaporation at lower temperatures.[2]
-
Sample Preparation : Place the this compound in a shallow, wide container to maximize the surface area.
-
Oven Setup : Place the container in the vacuum oven.
-
Vacuum Application : Close the oven door and slowly apply a vacuum to avoid bumping. A pressure of 5-10 torr is a good starting point, given the boiling point of the product at reduced pressure (80-81°C at 5 torr).[10]
-
Temperature Control : Set the oven temperature. A temperature well below the boiling point at the applied pressure should be chosen to prevent the product from boiling. For example, at 5 torr, a temperature of 40-50°C would be a safe starting point.
-
Drying Time : The required drying time will depend on the amount of residual solvent and water. Monitor the sample periodically until a constant weight is achieved.
Logical Relationship of Vacuum Drying Parameters
Caption: Interplay of parameters in vacuum oven drying.
Protocol 3: Karl Fischer Titration for Water Content Determination
Karl Fischer titration is a highly accurate method for quantifying water content.[11]
-
Apparatus : Use a coulometric or volumetric Karl Fischer titrator. The coulometric method is particularly suited for very low water content.[12]
-
Solvent : A suitable solvent, such as methanol, is placed in the titration cell.
-
Sample Introduction : A precisely weighed amount of the this compound is injected into the cell.
-
Titration : The instrument automatically titrates the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation : The water content is automatically calculated by the instrument based on the amount of reagent consumed.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol [13][14] |
| Physical State | Liquid[15] |
| Boiling Point | 80-81 °C at 5 torr[10] |
Table 2: ICH Limits for Common Residual Solvents
| Solvent | Class | Concentration Limit (ppm) |
| Ethanol | 3 | 5000 |
| Diethyl Ether | 3 | 5000 |
| Tetrahydrofuran | 2 | 720[7] |
| Dichloromethane | 2 | 600 |
This information is intended for guidance and troubleshooting purposes only. Always refer to your institution's safety protocols and standard operating procedures.
References
- 1. quora.com [quora.com]
- 2. zzkdinstrument.com [zzkdinstrument.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fda.gov [fda.gov]
- 5. uspnf.com [uspnf.com]
- 6. uspnf.com [uspnf.com]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Page loading... [guidechem.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. labproinc.com [labproinc.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving Ethyl 4-(trifluoromethyl)benzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates in chemical reactions involving Ethyl 4-(trifluoromethyl)benzoate. The powerful electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the ester, presenting unique challenges in synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion rates during the hydrolysis (saponification) of this compound?
A1: Low conversion in the hydrolysis of this compound is often counterintuitive, as the electron-withdrawing trifluoromethyl group is expected to accelerate the rate of nucleophilic attack at the carbonyl carbon. However, several factors can contribute to poor conversion:
-
Insufficiently strong basic conditions: While the reaction is catalyzed by base, the resulting carboxylate is a weaker base than the hydroxide or alkoxide used for hydrolysis. To drive the reaction to completion, a stoichiometric amount of base is required.
-
Poor solubility: this compound has limited solubility in aqueous solutions. If the reaction mixture is not homogenous, the reaction rate will be significantly reduced. The use of a co-solvent is often necessary to ensure proper mixing.
-
Reaction temperature and time: Although the trifluoromethyl group activates the ester, the reaction may still require elevated temperatures and sufficient time to proceed to completion.
Q2: What are the primary challenges when attempting to form an amide directly from this compound and an amine?
A2: Direct amidation of esters is often more challenging than hydrolysis. The trifluoromethyl group, while activating the carbonyl group to nucleophilic attack, also decreases the electron density on the resulting carboxylate, making it a poorer leaving group. Key challenges include:
-
Poor leaving group: The ethoxide leaving group is relatively basic.
-
Amine nucleophilicity: Weakly nucleophilic amines will struggle to react directly with the ester.
-
Equilibrium: The reaction is often reversible, and the equilibrium may not favor the amide product without specific conditions.
Q3: Can I convert this compound to the corresponding acyl chloride?
A3: Yes, conversion to the acyl chloride, 4-(trifluoromethyl)benzoyl chloride, is a common strategy to activate the carboxylic acid derivative for subsequent reactions like amide bond formation. This can be achieved by first hydrolyzing the ester to the carboxylic acid and then treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). 4-(Trifluoromethyl)benzoyl chloride is a highly reactive intermediate.[1][2][3]
Troubleshooting Guides
Issue 1: Low Yield in Hydrolysis of this compound
This guide provides a systematic approach to troubleshooting low yields in the saponification of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low hydrolysis conversion.
Data Presentation: Hydrolysis of Substituted Benzoates
The following table provides a comparison of reaction rates for the hydrolysis of various substituted methyl benzoates, which can serve as a guide for understanding the reactivity of this compound. The positive effect of electron-withdrawing groups on the reaction rate is evident.
| Substituent (para) | Relative Rate Constant (k/k_H) |
| -OCH₃ | 0.25 |
| -CH₃ | 0.5 |
| -H | 1.0 |
| -Cl | 3.5 |
| -Br | 3.8 |
| -NO₂ | 78 |
| -CF₃ | **(Expected to be high, similar to -NO₂) ** |
Data adapted from studies on substituted benzoates. The relative rate for -CF₃ is an educated estimation based on its strong electron-withdrawing nature.
Experimental Protocol: Hydrolysis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent mixture such as 1:1 tetrahydrofuran (THF)/water or ethanol/water.
-
Addition of Base: Add a solution of sodium hydroxide (NaOH, 1.5-2.0 eq.) or potassium hydroxide (KOH, 1.5-2.0 eq.) in water to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2.
-
Isolation: Collect the precipitated 4-(trifluoromethyl)benzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Issue 2: Low Yield in Amide Formation from this compound
This section provides guidance for troubleshooting low yields in the direct amidation of this compound or the coupling of the corresponding carboxylic acid.
Troubleshooting Workflow
Caption: Decision workflow for improving amide formation yield.
Data Presentation: Comparison of Coupling Reagents
For the coupling of 4-(trifluoromethyl)benzoic acid with an amine, the choice of coupling reagent is critical. The following table compares common coupling reagents.
| Coupling Reagent | Additive | Typical Base | Key Features |
| EDC | HOBt/Oxyma | DIPEA, Et₃N | Cost-effective, water-soluble urea byproduct. |
| HATU | None | DIPEA, Collidine | Highly efficient, fast reaction times, good for challenging couplings.[4][5] |
| T3P® | None | Pyridine, Et₃N | Versatile, safe, and effective. |
| PyBOP | None | DIPEA | Good for sterically hindered amino acids. |
Experimental Protocol: Two-Step Amide Synthesis from this compound
Step 1: Hydrolysis
Follow the hydrolysis protocol provided in the previous section to convert this compound to 4-(trifluoromethyl)benzoic acid.
Step 2: Amide Coupling (using HATU)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add HATU (1.1-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Minimizing byproduct formation during LiAlH4 reduction of Ethyl 4-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Lithium Aluminum Hydride (LiAlH4) reduction of ethyl 4-(trifluoromethyl)benzoate to produce 4-(trifluoromethyl)benzyl alcohol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| P-01 | Low or no yield of the desired product, 4-(trifluoromethyl)benzyl alcohol. | 1. Inactive LiAlH4: The reagent is highly sensitive to moisture and can be deactivated by improper handling or storage.2. Insufficient LiAlH4: The stoichiometry may be inadequate to reduce both the ester and the intermediate aldehyde.3. Reaction temperature too low: The reaction may be too slow at very low temperatures. | 1. Use freshly opened, high-purity LiAlH4. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (N2 or Ar).2. Use a molar excess of LiAlH4 (typically 1.5 to 2.0 equivalents) relative to the ester.3. After the initial addition at low temperature (e.g., 0 °C), allow the reaction to warm to room temperature or gently reflux to ensure completion. |
| P-02 | Presence of a significant amount of the aldehyde intermediate in the product mixture. | Incomplete reaction: The reduction of the aldehyde to the alcohol has not gone to completion. | 1. Increase reaction time: Allow the reaction to stir for a longer period after the addition of the ester.2. Increase reaction temperature: Gently refluxing the reaction mixture in THF can drive the reaction to completion.3. Ensure sufficient LiAlH4: Verify that an adequate excess of the reducing agent was used. |
| P-03 | Formation of a byproduct with a lower molecular weight, potentially from reduction of the trifluoromethyl group. | Over-reduction of the CF3 group: While generally stable, the trifluoromethyl group can be reduced under harsh conditions, especially in the presence of certain metal catalysts.[1] | 1. Maintain mild reaction conditions: Avoid prolonged heating at high temperatures.2. Consider an alternative reducing agent: Diisobutylaluminum hydride (DIBAL-H) can be a milder alternative that is less likely to reduce the trifluoromethyl group. |
| P-04 | Difficult product isolation due to the formation of a stable emulsion during work-up. | Formation of colloidal aluminum salts: The quenching of LiAlH4 can produce fine precipitates of aluminum salts that lead to emulsions.[2] | 1. Use the Fieser work-up method: Sequentially add water, 15% aqueous sodium hydroxide, and then more water to the reaction mixture at 0 °C. This procedure is designed to produce granular, easily filterable aluminum salts.[3]2. Employ Rochelle's salt (potassium sodium tartrate): Adding a saturated aqueous solution of Rochelle's salt during work-up can help to chelate the aluminum salts and break up emulsions. |
| P-05 | The reaction is violently exothermic and difficult to control. | 1. Rate of addition of the ester is too fast: The reaction between LiAlH4 and the ester is highly exothermic.2. Inadequate cooling: The cooling bath may not be sufficient to dissipate the heat generated. | 1. Add the solution of this compound to the LiAlH4 suspension slowly and dropwise.2. Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone) and monitor the internal temperature of the reaction flask. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the LiAlH4 reduction of this compound?
A1: The reduction proceeds via a two-step mechanism. First, a hydride ion from LiAlH4 attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to form the primary alcohol, 4-(trifluoromethyl)benzyl alcohol, after an aqueous work-up.[2][4]
Q2: Why is it crucial to use anhydrous conditions for this reaction?
A2: LiAlH4 reacts violently with water and other protic solvents in a highly exothermic reaction that produces hydrogen gas, which is flammable.[3][4] Any moisture present will also consume the LiAlH4, reducing the amount available for the desired reaction and leading to lower yields.
Q3: Can the trifluoromethyl (CF3) group be reduced by LiAlH4?
A3: Under standard conditions for ester reduction, the trifluoromethyl group is generally stable. However, there is evidence that with the use of certain catalysts, such as niobium(V) chloride, LiAlH4 can reduce trifluoromethyl arenes.[1] To avoid this potential side reaction, it is best to use the mildest conditions necessary for the ester reduction and to avoid transition metal contaminants.
Q4: What are the key safety precautions to take when working with LiAlH4?
A4: Always handle LiAlH4 in a fume hood under an inert atmosphere (nitrogen or argon). Use oven-dried glassware and anhydrous solvents. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves. Be prepared for a highly exothermic reaction, especially during the addition of the substrate and the quenching of excess reagent. Quench excess LiAlH4 slowly and carefully at low temperatures.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (this compound) and the appearance of the product (4-(trifluoromethyl)benzyl alcohol) can be visualized. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Experimental Protocol: Reduction of this compound with LiAlH4
This protocol is a generalized procedure based on standard practices for LiAlH4 reductions of esters.[5]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
Procedure:
-
Preparation: Under a nitrogen or argon atmosphere, add LiAlH4 (1.5-2.0 molar equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas inlet. Add sufficient anhydrous diethyl ether or THF to form a stirrable suspension.
-
Reaction Setup: Cool the LiAlH4 suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 molar equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH4 suspension over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction can be gently refluxed if TLC analysis indicates incomplete conversion.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LiAlH4 in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. The formation of a white, granular precipitate should be observed. Filter the mixture through a pad of Celite®, washing the filter cake with several portions of diethyl ether or THF.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(trifluoromethyl)benzyl alcohol. The product can be further purified by distillation or column chromatography if necessary.
Data Presentation
Table 1: Reaction Parameters for LiAlH4 Reduction
| Parameter | Recommended Range/Value | Notes |
| Substrate | This compound | Ensure high purity of starting material. |
| Reducing Agent | LiAlH4 | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous Diethyl Ether or THF | THF allows for higher reflux temperatures if needed. |
| Temperature | 0 °C to Room Temperature/Reflux | Initial addition at 0 °C is critical for safety. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
| Work-up | Fieser Method | Recommended for optimal removal of aluminum salts. |
Table 2: Expected Product and Potential Byproducts
| Compound | Structure | Molecular Weight | Expected Analytical Data |
| 4-(Trifluoromethyl)benzyl alcohol | C8H7F3O | 176.14 g/mol | 1H NMR, 13C NMR, and MS data consistent with the structure. |
| 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | 174.12 g/mol | May be observed in GC-MS or NMR if the reaction is incomplete. |
| 4-(Difluoromethyl)benzyl alcohol | C8H8F2O | 158.14 g/mol | A potential byproduct from over-reduction of the CF3 group. |
Visualizations
Caption: Reaction pathway for the LiAlH4 reduction of this compound.
Caption: Troubleshooting workflow for low yield in LiAlH4 reduction.
Caption: Logical relationships between starting material, product, and byproducts.
References
- 1. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Proper handling and storage to prevent degradation of Ethyl 4-(trifluoromethyl)benzoate
This technical support center provides guidance on the proper handling, storage, and stability of Ethyl 4-(trifluoromethyl)benzoate to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in an experimental setting.
| Issue | Potential Cause | Recommended Solution |
| Cloudy appearance or precipitation in solution | The compound has limited solubility in aqueous solutions, especially at neutral pH. | - Use an appropriate organic co-solvent (e.g., ethanol, DMSO, acetonitrile).- Adjust the pH of the solution; solubility may vary with pH.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. |
| Low yield in a reaction where the ester is a reactant | - Hydrolysis: The ester may be degrading, especially if the reaction is run in the presence of strong acids or bases, or for extended periods in aqueous media.- Incomplete reaction: The reaction conditions (temperature, time, catalyst) may not be optimal. | - Ensure the reaction is conducted under anhydrous conditions if possible.- Use a non-aqueous solvent.- If aqueous conditions are necessary, consider running the reaction at a lower temperature and for a shorter duration.- Optimize reaction parameters based on literature for similar substrates. |
| Appearance of an additional peak in analytical chromatography (e.g., HPLC, GC) over time | This is likely a degradation product. The most common degradant is 4-(trifluoromethyl)benzoic acid due to hydrolysis of the ethyl ester. | - Confirm the identity of the new peak by co-elution with a standard of 4-(trifluoromethyl)benzoic acid or by mass spectrometry.- If degradation is confirmed, review storage and handling procedures. Ensure the compound is stored in a tightly sealed container in a cool, dry place. |
| Inconsistent results between experimental runs | This could be due to variability in the purity of the starting material, which may be degrading over time. | - Use a fresh bottle of this compound or re-purify the existing stock if its purity is in doubt.- Perform a purity check (e.g., by GC or NMR) before use, especially if the container has been opened multiple times or stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from direct sunlight.[1] The container should be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis. For extended storage, refrigeration (2-8 °C) is recommended.
Q2: What are the primary degradation pathways for this compound?
A2: The most significant degradation pathway is hydrolysis of the ethyl ester bond to form 4-(trifluoromethyl)benzoic acid and ethanol. This reaction can be catalyzed by both acids and bases. While the trifluoromethyl group itself is generally very stable, prolonged exposure to harsh conditions could potentially lead to other degradation pathways, though this is less common under typical laboratory conditions.[2]
Q3: How can I prevent hydrolysis of this compound during my experiments?
A3: To minimize hydrolysis, it is best to work under anhydrous conditions whenever possible. Use dry solvents and glassware, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon). If aqueous solutions are required, use buffered systems to control the pH and conduct the experiment at the lowest feasible temperature to slow the rate of hydrolysis.
Q4: Is this compound sensitive to light?
Q5: What analytical methods are suitable for assessing the purity and detecting degradation of this compound?
A5: Gas Chromatography (GC) is a common method for determining the purity of this compound.[5] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, and is particularly useful for monitoring the appearance of the less volatile degradation product, 4-(trifluoromethyl)benzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively published, the following table provides a summary of the expected stability under various conditions based on the general chemistry of aromatic esters.
| Condition | Parameter | Expected Stability | Primary Degradation Product |
| pH | Acidic (e.g., pH < 4) | Moderate; hydrolysis is possible, especially with heating. | 4-(Trifluoromethyl)benzoic Acid |
| Neutral (e.g., pH 6-8) | Generally stable at room temperature. | 4-(Trifluoromethyl)benzoic Acid | |
| Basic (e.g., pH > 8) | Low; hydrolysis (saponification) is significantly accelerated. | 4-(Trifluoromethyl)benzoate Salt | |
| Temperature | Refrigerated (2-8 °C) | High | - |
| Room Temperature (~25 °C) | Moderate to High (when protected from moisture and light) | 4-(Trifluoromethyl)benzoic Acid | |
| Elevated (> 50 °C) | Low; thermal degradation and hydrolysis rates increase. | 4-(Trifluoromethyl)benzoic Acid and potential by-products | |
| Light | Ambient Light | Moderate (when protected from UV) | Potential for various photoproducts |
| UV Light (e.g., 254 nm) | Low; photodegradation is likely. | Complex mixture of degradants |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection at a suitable wavelength).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate the degradants from the main peak.
Visualizations
Caption: Degradation pathways of this compound via hydrolysis.
Caption: Workflow for a forced degradation study.
References
- 1. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 4. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Interpreting unexpected peaks in the NMR spectrum of Ethyl 4-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-(trifluoromethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?
A1: The expected NMR spectrum is characterized by signals from the ethyl group and the trifluoromethylbenzoyl group. The aromatic protons will appear as two doublets due to the para-substitution. The ethyl group will present as a quartet and a triplet.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~8.15 | Doublet | 2H | Protons ortho to -COOEt |
| Aromatic Protons | ~7.75 | Doublet | 2H | Protons ortho to -CF₃ |
| Methylene Protons | ~4.40 | Quartet | 2H | -OCH₂CH₃ |
| Methyl Protons | ~1.40 | Triplet | 3H | -OCH₂CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbonyl Carbon | ~165 | -C=O | ||
| Aromatic Carbons | ~134, 131.5 (q), 130, 125.5 (q) | Aromatic Carbons | ||
| Trifluoromethyl | ~124 (q) | -CF₃ | ||
| Methylene Carbon | ~62 | -OCH₂CH₃ | ||
| Methyl Carbon | ~14 | -OCH₂CH₃ |
Note: Predicted chemical shifts can vary slightly based on the solvent and concentration.
Q2: I am seeing unexpected peaks in my spectrum. What are the common causes?
A2: Unexpected peaks in the NMR spectrum of this compound can arise from several sources:
-
Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., ethanol, diethyl ether, ethyl acetate) are common contaminants.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-(trifluoromethyl)benzoic acid or ethanol.
-
Side Products: Byproducts from the esterification reaction.
-
Water: Moisture in the NMR solvent or sample.
-
NMR Solvent Impurities: Residual non-deuterated solvent in the deuterated solvent (e.g., CHCl₃ in CDCl₃).
Troubleshooting Guide
This guide will help you systematically identify the source of unexpected peaks in your NMR spectrum.
Step 1: Identify Common Solvent and Reagent Peaks
Compare the chemical shifts of your unexpected peaks with those of common laboratory solvents and reagents.
Table 2: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃
| Compound | Peak(s) (ppm) | Multiplicity |
| Chloroform (residual CHCl₃) | 7.26 | Singlet |
| Water (H₂O) | ~1.56 (variable) | Broad Singlet |
| Ethanol | ~3.7 (q), ~1.2 (t) | Quartet, Triplet |
| 4-(trifluoromethyl)benzoic acid | ~8.2 (d), ~7.8 (d), >10 (broad s) | Doublet, Doublet, Broad Singlet |
| Diethyl Ether | ~3.48 (q), ~1.21 (t) | Quartet, Triplet |
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | Quartet, Singlet, Triplet |
| Acetone | ~2.17 | Singlet |
| Grease (hydrocarbons) | ~1.25, ~0.88 | Broad Multiplets |
Note: The chemical shift of labile protons (e.g., water, carboxylic acid) can vary significantly depending on concentration, temperature, and solvent.
Step 2: Perform a D₂O Exchange Experiment
If you suspect a peak is from a labile proton (e.g., water or a carboxylic acid proton), a D₂O exchange experiment can provide confirmation.
dot
Caption: D₂O Exchange Experimental Workflow.
Step 3: Conduct a Spiking Experiment
If you suspect a specific impurity is present, you can "spike" your NMR sample with a small amount of that compound.
dot
Caption: Spiking Experiment Workflow.
Experimental Protocols
Protocol 1: D₂O Exchange
-
Prepare Sample: Prepare your sample of this compound in a deuterated solvent (e.g., CDCl₃) as you normally would for NMR analysis.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (like -OH or -COOH) will either disappear or significantly diminish in intensity in the second spectrum.[1][2][3]
Protocol 2: Spiking Experiment
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of your sample.
-
Prepare Spike Solution: Prepare a dilute solution of the suspected impurity in the same deuterated solvent used for your sample.
-
Spike the Sample: Add a small aliquot (e.g., 1-2 microliters) of the spike solution to your NMR tube.
-
Mix: Gently agitate the NMR tube to ensure the added compound is evenly distributed.
-
Re-acquire Spectrum: Obtain a second ¹H NMR spectrum.
-
Analyze: Compare the spectra. If the intensity of the unknown peak increases relative to the product peaks, the identity of the impurity is confirmed. If a new set of peaks appears, your initial hypothesis was incorrect.[4][5][6]
Troubleshooting Flowchart
dot
Caption: Troubleshooting Workflow for Unexpected NMR Peaks.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
Validation & Comparative
A Comparative Guide to Confirming the Structure of Synthesized Ethyl 4-(trifluoromethyl)benzoate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of synthesized Ethyl 4-(trifluoromethyl)benzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison of expected NMR data with a standard experimental protocol, offering a clear benchmark for researchers to validate their synthesis results. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[1][2][3] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbon atoms within a molecule.[4]
Data Presentation: Expected NMR Spectral Data
The confirmation of the molecular structure of this compound relies on comparing the experimental ¹H and ¹³C NMR spectra with expected values. The electron-withdrawing nature of the trifluoromethyl and ester groups significantly influences the chemical shifts of the aromatic protons and carbons. The following tables summarize the predicted chemical shifts, multiplicities, and integrations for the target compound.
Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)
| Signal | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| A | -CH₃ (Ethyl) | ~ 1.40 | Triplet (t) | 3H |
| B | -CH₂- (Ethyl) | ~ 4.40 | Quartet (q) | 2H |
| C | Ar-H | ~ 7.70 | Doublet (d) | 2H |
| D | Ar-H | ~ 8.15 | Doublet (d) | 2H |
Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | ~ 14.2 |
| -CH₂- (Ethyl) | ~ 61.8 |
| Aromatic C-H | ~ 125.5 (quartet, due to C-F coupling) |
| -CF₃ | ~ 123.7 (quartet, due to C-F coupling) |
| Aromatic C-H | ~ 130.0 |
| Aromatic C-CO | ~ 134.5 |
| Aromatic C-CF₃ | ~ 134.8 (quartet, due to C-F coupling) |
| C=O (Ester) | ~ 165.0 |
Experimental Protocols
A successful structural confirmation begins with a reliable synthesis and proper sample preparation for NMR analysis.
1. Synthesis Protocol: Fischer Esterification
This compound can be synthesized via the Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.[5][6]
-
Materials : 4-(trifluoromethyl)benzoic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
-
Procedure :
-
In a round-bottom flask, dissolve 10 mmol of 4-(trifluoromethyl)benzoic acid in 25 mL of absolute ethanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via column chromatography if necessary.
-
2. NMR Sample Preparation and Analysis
-
Procedure :
-
Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Mandatory Visualization: Workflow for Structural Verification
The logical flow from synthesis to structural confirmation is a critical process in chemical research. The following diagram illustrates this workflow.
Caption: Workflow for Synthesis and NMR Confirmation.
This workflow provides a systematic approach, ensuring that the synthesized compound is unambiguously identified. The combination of one-dimensional and potentially two-dimensional NMR experiments is considered the gold standard for the structural elucidation of small organic molecules.[2][9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Ethyl 4-(trifluoromethyl)benzoate and Ethyl 4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Ethyl 4-(trifluoromethyl)benzoate and Ethyl 4-fluorobenzoate. The analysis is grounded in fundamental principles of organic chemistry and supported by established experimental protocols for assessing the reactivity of aromatic esters. This document is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, particularly in the context of drug development and materials science where the incorporation of fluorine-containing moieties is of significant interest.
Introduction
Both this compound and Ethyl 4-fluorobenzoate are valuable building blocks in organic synthesis, primarily utilized for the introduction of trifluoromethylphenyl and fluorophenyl groups, respectively. The reactivity of the ester functional group in these compounds is significantly influenced by the electronic nature of the para-substituent on the benzene ring. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I) and a weaker resonance effect (-M). In contrast, the fluorine (-F) atom is also electron-withdrawing via its inductive effect (-I), but it also exhibits a notable electron-donating resonance effect (+M). This fundamental difference in electronic properties dictates the electrophilicity of the carbonyl carbon in the ester group, and consequently, the relative rates of reactions such as hydrolysis, nucleophilic acyl substitution, and reduction.
Theoretical Reactivity Comparison
The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A more positive σ value indicates a stronger electron-withdrawing character.
Based on these electronic properties, a clear prediction of the relative reactivity can be made:
-
This compound is expected to be more reactive towards nucleophiles than Ethyl 4-fluorobenzoate. The strongly electron-withdrawing -CF3 group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Ethyl 4-fluorobenzoate is expected to be less reactive in comparison. The electron-donating resonance effect of the fluorine atom partially counteracts its inductive electron-withdrawing effect, resulting in a less electrophilic carbonyl carbon compared to the trifluoromethyl-substituted analogue.
Data Presentation
| Reaction Type | Parameter | This compound (Expected) | Ethyl 4-fluorobenzoate (Expected) |
| Alkaline Hydrolysis | Relative Rate Constant (k) | k_CF3 | k_F (where k_CF3 > k_F) |
| Nucleophilic Substitution | Reaction Yield (%) | Higher | Lower |
| Reduction with LiAlH4 | Reaction Time (t) | Shorter (t_CF3) | Longer (t_F) (where t_CF3 < t_F) |
Experimental Protocols
The following are detailed experimental protocols that can be employed to quantitatively compare the reactivity of this compound and Ethyl 4-fluorobenzoate.
Comparative Alkaline Hydrolysis via Titration
This protocol outlines a method to compare the rates of saponification of the two esters.
Materials:
-
This compound
-
Ethyl 4-fluorobenzoate
-
0.1 M Sodium Hydroxide (NaOH) solution in 50:50 ethanol/water
-
0.1 M Hydrochloric Acid (HCl) standard solution
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Conical flasks
-
Pipettes and burettes
Procedure:
-
Prepare 100 mL of a 0.05 M solution of each ester in 50:50 ethanol/water.
-
In separate conical flasks, place 50 mL of the 0.1 M NaOH solution. Equilibrate both the ester and NaOH solutions in a thermostatted water bath at a constant temperature (e.g., 25°C).
-
To start the reaction, add 50 mL of the ester solution to the corresponding NaOH solution. Start a timer immediately.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing 10 mL of 0.1 M HCl to neutralize the unreacted NaOH.
-
Back-titrate the excess HCl in the quenched aliquot with the standard 0.1 M NaOH solution using phenolphthalein as an indicator.
-
Determine the concentration of unreacted NaOH at each time point.
-
Plot the concentration of the ester versus time and determine the rate constant for each reaction.
Comparative Nucleophilic Acyl Substitution with an Amine
This protocol compares the yield of the amidation reaction of the two esters.
Materials:
-
This compound
-
Ethyl 4-fluorobenzoate
-
Benzylamine
-
Toluene (anhydrous)
-
Round-bottom flasks with reflux condensers
-
Heating mantles
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In two separate round-bottom flasks, dissolve 1.0 mmol of each ester in 20 mL of anhydrous toluene.
-
To each flask, add 1.2 mmol of benzylamine.
-
Reflux both reaction mixtures for a set period (e.g., 4 hours).
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Isolate the corresponding N-benzyl-4-(substituted)benzamide and determine the yield for each reaction.
Comparative Reduction with Lithium Aluminum Hydride (LiAlH4)
This protocol compares the time required for the complete reduction of the two esters.
Materials:
-
This compound
-
Ethyl 4-fluorobenzoate
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In two separate flame-dried, three-necked round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of 1.5 mmol of LiAlH4 in 15 mL of anhydrous diethyl ether.
-
Cool the suspensions to 0°C in an ice bath.
-
In separate flasks, dissolve 1.0 mmol of each ester in 10 mL of anhydrous diethyl ether.
-
Slowly add the ester solution to the LiAlH4 suspension dropwise.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes).
-
Record the time required for the complete disappearance of the starting ester in each reaction.
-
Upon completion, carefully quench the reactions by the dropwise addition of water, followed by 15% NaOH solution, and then water again.
-
Filter the resulting solid and extract the filtrate with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the corresponding (4-(substituted)phenyl)methanol.
Mandatory Visualizations
Caption: Logical relationship of substituent effects on reactivity.
Caption: General workflow for comparing ester reactivity.
Conclusion
The electronic properties of the para-substituent profoundly impact the reactivity of the ester group in substituted ethyl benzoates. This compound, with its strongly electron-withdrawing trifluoromethyl group, is predicted to be significantly more reactive towards nucleophilic attack than Ethyl 4-fluorobenzoate. The provided experimental protocols offer a framework for quantifying this reactivity difference, enabling researchers to make informed decisions in the design and execution of their synthetic strategies. This understanding is crucial for the efficient synthesis of complex molecules in fields such as medicinal chemistry and materials science.
A Comparative Guide to Ethyl 4-(trifluoromethyl)benzoate and Methyl 4-(trifluoromethyl)benzoate in Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of reagents can significantly impact reaction outcomes, including yield, reaction rate, and selectivity. This guide provides a detailed comparison of two closely related and widely used building blocks: ethyl 4-(trifluoromethyl)benzoate and mthis compound. Both compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, largely owing to the presence of the electron-withdrawing trifluoromethyl group, which can enhance biological activity and improve metabolic stability. This guide will delve into their physical properties, comparative reactivity in key synthetic transformations with supporting experimental data, and detailed experimental protocols.
Physicochemical Properties
A fundamental understanding of the physical properties of these esters is crucial for their effective use in the laboratory. The primary difference between the two is the substitution of a methyl group with a slightly larger ethyl group.
| Property | This compound | Mthis compound |
| CAS Number | 583-02-8[1] | 2967-66-0[2] |
| Molecular Formula | C₁₀H₉F₃O₂[1] | C₉H₇F₃O₂[2] |
| Molecular Weight | 218.17 g/mol [1] | 204.15 g/mol [3] |
| Appearance | - | Colorless to pale yellow liquid[2] |
| Melting Point | - | 13-14 °C[3] |
| Boiling Point | 80-81 °C at 5 torr[4] | 94-95 °C at 21 mmHg[3] |
| Density | 1.23 g/mL[4] | 1.268 g/mL at 25 °C[3] |
Comparative Performance in Synthetic Reactions
While direct, side-by-side comparative studies for many reactions are not extensively published, we can infer the relative performance of these two esters based on fundamental principles of organic chemistry and available experimental data for similar compounds. The primary factors influencing their differential reactivity are steric hindrance and electronic effects. The ethyl group is slightly larger and more electron-donating (via inductive effect) than the methyl group.
Nucleophilic Acyl Substitution: Amidation
Amide bond formation is a cornerstone of drug development. In base-promoted amidation reactions, the slightly greater steric hindrance of the ethyl group in this compound might be expected to lead to a slower reaction rate compared to its methyl counterpart. However, electronic effects can also play a role. A study on the amidation of benzoates has shown that ethyl benzoate can give a significantly higher yield compared to methyl benzoate under certain conditions.
Experimental Data: Amidation
While a direct comparison for the trifluoromethyl-substituted analogs is not available, a relevant study on the amidation of mthis compound provides a valuable data point.
| Ester | Amine | Conditions | Yield |
| Mthis compound | N-methylbenzylamine | K₃PO₄, Trifluoroethanol (0.2 equiv.), 1,4-dioxane, 125 °C, 22 h | 93%[1] |
Based on general trends, it is plausible that under similar optimized conditions, the yield for this compound would be comparable, though potentially requiring slightly longer reaction times or higher temperatures to overcome the increased steric bulk.
Reduction to Alcohols
The reduction of esters to primary alcohols is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically effective. For milder reagents like sodium borohydride (NaBH₄), the reduction of esters is generally slow. The difference in reactivity between the methyl and ethyl esters in reduction reactions is expected to be minimal, with steric hindrance playing a less significant role with small hydride reagents.
Experimental Data: Reduction
A protocol for the hydrosilylation of an ester of 4-(trifluoromethyl)benzoic acid (the specific ester is not mentioned) reports a good yield for the corresponding alcohol.
| Ester | Reagents | Conditions | Product | Yield |
| Ester of 4-(trifluoromethyl)benzoic acid | dppBianFeCl₂, n-BuLi, PMHS, Toluene | 100 °C, 20 h | 4-(Trifluoromethyl)benzyl alcohol | 76% |
Given the similarity in the electronic nature of the carbonyl group in both esters, it is anticipated that both would undergo reduction to 4-(trifluoromethyl)benzyl alcohol in comparable yields under identical conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this reaction, the ester group itself is typically not the reactive site; rather, these molecules would first need to be converted to an aryl halide or triflate. However, if these esters were used as substrates in reactions where the ester moiety influences the reactivity of another part of the molecule, the electronic differences between the methyl and ethyl groups could have a minor effect on the reaction outcome.
No direct comparative data for the Suzuki coupling of derivatives of ethyl and mthis compound was found. The choice between the two would likely be dictated by the desired physical properties of the final product or the specific requirements of a multi-step synthesis.
Experimental Protocols
Amidation of Mthis compound
Reaction:
Procedure: [1]
-
To an oven-dried, purged, and sealed Schlenk tube containing potassium phosphate (301 mg, 1.42 mmol) and 1,4-dioxane (700 μL), add mthis compound (229 μL, 1.42 mmol) and trifluoroethanol (20 μL, 0.28 mmol).
-
Heat the reaction mixture to 125 °C for 30 minutes.
-
Add N-methylbenzylamine (183 μL, 1.42 mmol) to the reaction mixture.
-
Continue heating at 125 °C for an additional 22 hours.
-
After cooling, the product, N-benzyl-N-methyl-4-(trifluoromethyl)benzamide, can be isolated and purified using standard techniques, with a reported isolated yield of 93%.
Reduction of an Ester of 4-(trifluoromethyl)benzoic acid
Workflow:
Procedure:
-
In an oven-dried 20 mL scintillation vial, dissolve dppBianFeCl₂ (6.27 mg, 0.01 mmol) in anhydrous toluene (1 mL).
-
Add n-BuLi (18.8 µL, 0.03 mmol, 1.6 M in hexanes) and stir for 1-2 minutes until the solution turns dark red.
-
Add the ester (1.0 mmol) and polymethylhydrosiloxane (PMHS, 180 µL, 3.0 mmol).
-
Seal the vial and heat in a preheated oil bath at 100 °C for 20 hours.
-
Quench the reaction by exposing it to air, then add THF (5 mL) and tetrabutylammonium fluoride (TBAF, 2 mL, 1.0 M in THF).
-
Stir the mixture for 3 hours at room temperature, followed by the addition of 0.1 M HCl (10 mL).
-
Extract the organic layer, dry it over MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate 95/5) to afford 4-(trifluoromethyl)benzyl alcohol (reported yield of 76%).
Conclusion
Both this compound and mthis compound are highly valuable reagents in synthetic chemistry. The choice between them may be guided by subtle differences in reactivity, physical properties, and cost.
-
Reactivity: In reactions sensitive to steric hindrance, such as some nucleophilic acyl substitutions, mthis compound may react faster. Conversely, the slightly stronger electron-donating nature of the ethyl group might influence the electronic properties of the molecule in other contexts. In many common transformations, such as reduction, the difference in reactivity is likely to be negligible.
-
Physical Properties: The lower melting point of mthis compound may be advantageous in certain applications where a liquid reagent is preferred at room temperature.
-
Practical Considerations: The choice may also be influenced by the desired properties of the final product. For instance, in drug development, the ethyl ester may be preferred to modulate lipophilicity.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic route and the target molecule. The experimental protocols provided offer a starting point for the application of these versatile building blocks in a research setting.
References
A Comparative Guide to Alternative Trifluoromethylated Building Blocks for Ethyl 4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. Ethyl 4-(trifluoromethyl)benzoate is a widely utilized building block for introducing the 4-(trifluoromethyl)benzoyl moiety. However, a range of alternative reagents offers distinct advantages in terms of reactivity, reaction conditions, and ease of purification. This guide provides an objective comparison of key alternatives to this compound, supported by representative experimental data and detailed protocols for two common synthetic transformations: amide bond formation and Friedel-Crafts acylation.
Executive Summary
This guide evaluates three primary trifluoromethylated building blocks for the synthesis of 4-(trifluoromethyl)phenyl amides and ketones:
-
This compound: A stable and cost-effective ester. Its lower reactivity necessitates harsher reaction conditions or specific activation for amide formation and makes it generally unsuitable for direct Friedel-Crafts acylation.
-
4-(Trifluoromethyl)benzoic acid: A versatile solid that is readily activated in situ for amide bond formation using standard coupling reagents. It is not suitable for direct Friedel-Crafts acylation but can be converted to the more reactive acyl chloride.
-
4-(Trifluoromethyl)benzoyl chloride: A highly reactive acyl chloride that readily undergoes both amide formation and Friedel-Crafts acylation under mild conditions, often leading to high yields and short reaction times. Its primary drawback is its moisture sensitivity.
The choice of building block represents a trade-off between reactivity, stability, and the specific requirements of the synthetic route. For reactions requiring high efficiency and mild conditions, 4-(trifluoromethyl)benzoyl chloride is often the superior choice. For cost-effectiveness and situations where in situ activation is feasible, 4-(trifluoromethyl)benzoic acid is an excellent alternative. This compound is best suited for applications where its stability is paramount and more forcing reaction conditions are tolerable.
Performance Comparison in Key Synthetic Transformations
To illustrate the differences in reactivity and application of these building blocks, we present a comparative analysis of their performance in two common and important reactions in drug discovery: the synthesis of N-benzyl-4-(trifluoromethyl)benzamide (an amide bond formation) and 4-methoxy-4'-(trifluoromethyl)benzophenone (a Friedel-Crafts acylation).
Data Presentation
| Building Block | Target Molecule | Reaction Type | Typical Yield (%) | Key Reagents | Reaction Conditions | Relative Reactivity |
| This compound | N-benzyl-4-(trifluoromethyl)benzamide | Direct Amidation | Moderate | Benzylamine, NaOtBu | High Temperature (e.g., >100 °C) | Low |
| 4-(Trifluoromethyl)benzoic acid | N-benzyl-4-(trifluoromethyl)benzamide | Amide Coupling | High | Benzylamine, HATU, DIPEA | Room Temperature | Moderate (with activation) |
| 4-(Trifluoromethyl)benzoyl chloride | N-benzyl-4-(trifluoromethyl)benzamide | Acylation | Very High | Benzylamine, Et3N | 0 °C to Room Temperature | High |
| This compound | 4-methoxy-4'-(trifluoromethyl)benzophenone | Friedel-Crafts Acylation | Low to None | Anisole, Lewis Acid (e.g., AlCl3) | Harsh conditions, generally not effective | Very Low |
| 4-(Trifluoromethyl)benzoyl chloride | 4-methoxy-4'-(trifluoromethyl)benzophenone | Friedel-Crafts Acylation | High | Anisole, AlCl3 | 0 °C to Room Temperature | High |
Note: The yields presented are representative and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Amide Bond Formation: Synthesis of N-benzyl-4-(trifluoromethyl)benzamide
From this compound (Direct Amidation)
This protocol is based on the general principle of direct amidation of esters, which typically requires elevated temperatures and a strong base.
-
Materials: this compound, benzylamine, sodium tert-butoxide (NaOtBu), anhydrous toluene.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.) and anhydrous toluene.
-
Add benzylamine (1.2 equiv.) to the solution.
-
Add sodium tert-butoxide (1.5 equiv.) portion-wise with stirring.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
From 4-(Trifluoromethyl)benzoic acid (Amide Coupling)
This protocol utilizes a standard amide coupling reagent, HATU, for in situ activation of the carboxylic acid.
-
Materials: 4-(Trifluoromethyl)benzoic acid, benzylamine, HATU, diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add 4-(trifluoromethyl)benzoic acid (1.0 equiv.), benzylamine (1.1 equiv.), and HATU (1.1 equiv.).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 equiv.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
From 4-(Trifluoromethyl)benzoyl chloride (Acylation)
This protocol takes advantage of the high reactivity of the acyl chloride.
-
Materials: 4-(Trifluoromethyl)benzoyl chloride, benzylamine, triethylamine (Et3N), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a round-bottom flask containing a solution of benzylamine (1.1 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM at 0 °C, add a solution of 4-(trifluoromethyl)benzoyl chloride (1.0 equiv.) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Friedel-Crafts Acylation: Synthesis of 4-methoxy-4'-(trifluoromethyl)benzophenone
From 4-(Trifluoromethyl)benzoyl chloride
This protocol is a standard Friedel-Crafts acylation using a reactive acyl chloride.
-
Materials: 4-(Trifluoromethyl)benzoyl chloride, anisole, anhydrous aluminum chloride (AlCl3), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 equiv.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-(trifluoromethyl)benzoyl chloride (1.0 equiv.) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add anisole (1.1 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or GC-MS).
-
Carefully quench the reaction by pouring it onto ice-cold 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction Workflows
Caption: Comparative workflow for the synthesis of N-benzyl-4-(trifluoromethyl)benzamide.
Caption: Comparative workflow for Friedel-Crafts acylation.
Comparative analysis of spectroscopic data for various substituted benzoate esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for a variety of substituted benzoate esters. The information is intended to aid in the structural elucidation and characterization of these compounds, which are common moieties in drug molecules and other industrially significant organic compounds. The guide presents quantitative data in structured tables, details the experimental protocols for key spectroscopic techniques, and includes visualizations to illustrate analytical workflows.
Introduction to Spectroscopic Characterization of Benzoate Esters
The structural characterization of substituted benzoate esters relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure. NMR spectroscopy reveals the chemical environment of hydrogen and carbon atoms, IR spectroscopy identifies the presence of key functional groups, particularly the ester carbonyl group, and mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in the determination of the overall structure and the nature of substituents.
The electronic effects of substituents on the benzene ring, as well as the nature of the alcohol moiety, significantly influence the spectroscopic properties of benzoate esters. These substituent effects can be systematically studied to predict and interpret the spectra of novel benzoate ester derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified benzoate ester in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Filter the solution into a clean 5 mm NMR tube.[1]
-
For ¹H NMR, add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm. In modern instruments, the solvent signal is often used as a reference, and the TMS peak is not always necessary.[2][3]
Data Acquisition (¹H and ¹³C NMR):
-
The prepared NMR tube is placed in the spectrometer.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.[4] This results in a spectrum where each unique carbon atom appears as a single peak.
-
Data is processed using Fourier transformation, and the resulting spectrum is phased and baseline-corrected.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method for Solid Samples):
-
Dissolve a small amount of the solid benzoate ester in a volatile solvent like methylene chloride or acetone.[5]
-
Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).[5][6]
-
Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[5]
Sample Preparation (Neat Liquid for Liquid Samples):
-
Place one to two drops of the pure liquid sample between two salt plates to create a thin liquid film.[7]
Data Acquisition:
-
The salt plate with the sample is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of the empty salt plate (or the pure solvent if a solution is used) is recorded.
-
The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.
-
The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).[8]
Mass Spectrometry (MS)
Sample Preparation:
-
For analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS), the sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[9]
-
This stock solution is then further diluted to a final concentration in the range of 10-100 µg/mL.[9]
-
Any particulate matter should be removed by filtration to prevent clogging of the instrument.[9]
Data Acquisition (Electron Impact Ionization - EI):
-
The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[10]
-
The gaseous molecules are bombarded with a high-energy electron beam, which ionizes the molecules, typically by ejecting an electron to form a radical cation (the molecular ion).[10]
-
The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[10][11]
-
A detector records the abundance of each ion, generating a mass spectrum.[10]
Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for a selection of substituted benzoate esters. These tables are designed for easy comparison of the effects of different substituents on the spectroscopic parameters.
¹H NMR Spectral Data
The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. Electron-withdrawing groups on the aromatic ring will generally deshield the aromatic protons, shifting their signals downfield (to higher ppm values), while electron-donating groups will shield them, causing an upfield shift.[12]
| Compound | Ar-H (ppm) | -OCH₂- / -OCH₃ (ppm) | Other Protons (ppm) |
| Methyl Benzoate | 8.03 (d, 2H), 7.26-7.65 (m, 3H)[1] | 3.89 (s, 3H) | |
| Ethyl Benzoate | 8.02-8.08 (m, 2H), 7.30-7.55 (m, 3H)[13] | 4.37 (q, 2H) | 1.38 (t, 3H) |
| Methyl 4-Nitrobenzoate | 8.14 (d, 2H), 7.74 (d, 2H)[14] | 3.93 (s, 3H) | |
| Methyl 4-Methoxybenzoate | 8.01 (d, 2H), 6.93 (d, 2H)[14] | 3.90 (s, 3H) | 3.87 (s, 3H, -OCH₃ on ring) |
| Methyl 4-Methylbenzoate | 7.84-7.69 (m, 2H), 7.33-7.19 (m, 2H)[14] | 3.92 (s, 3H) | 2.42 (s, 3H, Ar-CH₃) |
¹³C NMR Spectral Data
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are affected by the electronic nature of the substituents. The carbonyl carbon signal is particularly sensitive to these effects.
| Compound | C=O (ppm) | Aromatic C (ppm) | -OCH₂- / -OCH₃ (ppm) | Other Carbons (ppm) |
| Methyl Benzoate | 167.0 | 132.9, 130.6, 129.5, 128.3[15] | 52.0 | |
| Ethyl Benzoate | 166.8[16] | 133.0, 131.0, 130.0, 128.0 | 61.1[16] | 17.3 (CH₃)[16] |
| Methyl 4-Nitrobenzoate | 165.2[14] | 150.7, 134.5, 130.2, 123.0 | 52.8 | |
| Methyl 4-Methoxybenzoate | 166.5 | 163.5, 131.6, 122.5, 113.6 | 51.8 | 55.4 (Ar-OCH₃) |
| Methyl 4-Methylbenzoate | 167.0[14] | 143.5, 130.7, 129.5, 129.1 | 51.9 | 21.4 (Ar-CH₃) |
IR Spectral Data
The position of the carbonyl (C=O) stretching vibration in the IR spectrum is a key diagnostic feature for esters. Conjugation with the aromatic ring lowers the C=O stretching frequency compared to aliphatic esters. Electron-withdrawing substituents on the ring tend to increase the C=O frequency, while electron-donating groups have the opposite effect.[17][18]
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| Methyl Benzoate | ~1724 | ~1277, ~1111 | ~1600, ~1450 |
| Ethyl Benzoate | ~1720 | ~1275, ~1110 | ~1600, ~1450 |
| Ethyl 4-Chlorobenzoate | ~1724 | ~1270, ~1100 | ~1600, ~1480 |
| Methyl 4-Nitrobenzoate | ~1730 | ~1280, ~1105 | ~1605, ~1525 (N-O stretch) |
| Methyl 4-Aminobenzoate | ~1715 | ~1285, ~1170 | ~1600, ~1515 |
Mass Spectrometry Fragmentation Data
In electron impact mass spectrometry, benzoate esters typically show a prominent molecular ion peak. Common fragmentation pathways include the loss of the alkoxy group (-OR) to form a stable benzoyl cation (m/z 105 for unsubstituted benzoates) and fragmentation of the alkyl chain of the ester.[19][20]
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| Methyl Benzoate | 136 | 105 | 77 (C₆H₅⁺), 51 |
| Ethyl Benzoate | 150[19] | 105[19] | 122 (M-28, loss of C₂H₄), 77 (C₆H₅⁺), 29 (C₂H₅⁺)[19] |
| Propyl Benzoate | 164 | 105 | 123, 77 (C₆H₅⁺), 43 (C₃H₇⁺) |
| Phenyl Benzoate | 198 | 105 | 77 (C₆H₅⁺), 94 (phenol radical cation) |
Visualizing Spectroscopic Analysis Workflows
The following diagrams, created using the DOT language, illustrate the logical workflow for the spectroscopic analysis of a substituted benzoate ester and the relationship between substituent electronic effects and spectroscopic shifts.
Caption: Workflow for the spectroscopic analysis of an unknown benzoate ester.
Caption: Influence of substituent electronic effects on NMR and IR data.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. webassign.net [webassign.net]
- 8. amherst.edu [amherst.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
- 13. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. Methyl benzoate (93-58-3) 13C NMR spectrum [chemicalbook.com]
- 16. scribd.com [scribd.com]
- 17. Video: IR Absorption Frequency: Delocalization [jove.com]
- 18. youtube.com [youtube.com]
- 19. pharmacy180.com [pharmacy180.com]
- 20. GCMS Section 6.14 [people.whitman.edu]
A Comparative Guide to Validating the Purity of Ethyl 4-(trifluoromethyl)benzoate using GC-MS and HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Ethyl 4-(trifluoromethyl)benzoate is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals.[1] This guide provides a detailed comparison of two premier analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of its purity.
This compound is a volatile organic compound, making it suitable for analysis by both GC-MS and HPLC.[2][3] The choice between these methods often depends on the specific requirements of the analysis, such as the need for structural elucidation of unknown impurities or high-throughput screening.
Performance Comparison: GC-MS vs. HPLC
Both GC-MS and HPLC are powerful chromatographic techniques for separating and quantifying components in a mixture. However, they operate on different principles, offering distinct advantages and disadvantages for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile compounds in the gas phase followed by mass-based detection and identification.[2] | Separates compounds in the liquid phase based on their interaction with a stationary phase, typically followed by UV detection.[3] |
| Sample Volatility | Essential. Suitable for volatile and semi-volatile compounds. | Not required. Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | High, capable of detecting substances at parts-per-million (ppm) levels or lower.[4] | Varies with detector type (e.g., UV, ELSD), generally very sensitive.[5] |
| Selectivity | Excellent, mass spectrometer provides structural information for definitive peak identification.[6] | Good, based on retention time. Diode array detectors (DAD) can provide some spectral information.[7] |
| Impurity Identification | Superior. Mass spectra serve as a "fingerprint" for identifying known and unknown impurities by comparing them to spectral libraries (e.g., NIST).[8][9] | Possible but often requires isolation of the impurity and further analysis by other techniques like MS or NMR.[6] |
| Throughput | Moderate. Run times can be longer due to temperature programming. | Generally higher. Isocratic and gradient elutions can be optimized for faster analysis.[10] |
| Common Use Case | Definitive identification of volatile impurities, structural elucidation, and low-level impurity detection. | Routine purity checks, quantification of known impurities, and analysis of non-volatile contaminants. |
This table provides a summary of the general performance characteristics of GC-MS and HPLC for the analysis of organic esters.
Illustrative Purity Analysis Data
The following table presents hypothetical data from the analysis of a batch of this compound to illustrate the quantitative output from each technique.
| Analyte | GC-MS | HPLC (UV @ 254 nm) | ||
| Retention Time (min) | Area % | Retention Time (min) | Area % | |
| This compound | 12.54 | 99.85% | 8.31 | 99.88% |
| Impurity A (Toluene) | 8.21 | 0.08% | 5.15 | 0.06% |
| Impurity B (4-(trifluoromethyl)benzoic acid) | Not Volatile | - | 4.72 | 0.04% |
| Impurity C (Unknown) | 10.33 | 0.07% | 6.98 | 0.02% |
This data is for illustrative purposes and demonstrates how each technique might detect different types of impurities. For instance, the non-volatile impurity B is only detected by HPLC.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the separation and identification of volatile components.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL solution.
-
Vortex the solution until the sample is fully dissolved.
2. GC-MS Conditions:
-
GC System: Agilent Intuvo 9000 GC or equivalent.[11]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50-500 m/z.
-
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity based on the area percentage of the main peak.
-
Identify impurity peaks by comparing their mass spectra against the NIST library.[9]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for routine purity assessment and the detection of non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase or a 50:50 mixture of Acetonitrile and water to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
2. HPLC Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v). A gradient may be used for better separation of impurities.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[12]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percentage method.[13]
-
Quantify known impurities using a reference standard and a calibration curve.
Visualizing the Workflow and Decision Logic
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logic for selecting the appropriate technique.
Conclusion
Both GC-MS and HPLC are indispensable tools for validating the purity of this compound. GC-MS offers unparalleled capability for the identification of volatile impurities, making it the gold standard for in-depth analysis and troubleshooting.[4] HPLC provides a robust, high-throughput method for routine quality control and the quantification of both known and non-volatile impurities. The selection of the most appropriate technique should be guided by the specific analytical goals, balancing the need for detailed structural information against the requirements for speed and efficiency in a quality control environment.
References
- 1. nbinno.com [nbinno.com]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. tdx.cat [tdx.cat]
- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. Separation of carotenol fatty acid esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
Cross-referencing experimental vs literature values for Ethyl 4-(trifluoromethyl)benzoate spectra
A Comparative Guide to the Spectral Analysis of Ethyl 4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and literature spectroscopic data for this compound. The information presented herein is intended to assist researchers in verifying the identity and purity of this compound through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Chemical Structure
Caption: Chemical Structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds. The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and the relative number of protons in each environment.
Table 1: Comparison of ¹H NMR Spectral Data
| Assignment | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H | 8.17 (d) | 8.15 | Doublet | 2H | 8.2 |
| Ar-H | 7.74 (d) | 7.72 | Doublet | 2H | 8.2 |
| -OCH₂- | 4.42 (q) | 4.40 | Quartet | 2H | 7.1 |
| -CH₃ | 1.42 (t) | 1.40 | Triplet | 3H | 7.1 |
Literature data obtained from supplementary information of a Royal Society of Chemistry publication.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Table 2: Comparison of ¹³C NMR Spectral Data
| Assignment | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C=O | 164.8 | 164.7 |
| Ar-C (quaternary) | 134.1 (q, J = 32.7 Hz) | 134.0 |
| Ar-CH | 130.1 | 130.0 |
| Ar-C (quaternary) | 128.9 | 128.8 |
| Ar-CH | 125.5 (q, J = 3.8 Hz) | 125.4 |
| -CF₃ | 123.7 (q, J = 272.5 Hz) | 123.6 |
| -OCH₂- | 61.7 | 61.6 |
| -CH₃ | 14.2 | 14.1 |
Literature data obtained from supplementary information of a Royal Society of Chemistry publication.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For small organic molecules, Electron Ionization (EI) is a common method that provides the molecular weight and fragmentation patterns useful for structural identification.
Table 3: Comparison of Mass Spectrometry Data (Electron Ionization)
| Assignment | Literature m/z | Experimental m/z | Relative Intensity (%) |
| [M]⁺ | 218.17 | 218 | 45 |
| [M-OCH₂CH₃]⁺ | 173 | 173 | 100 |
| [M-COOCH₂CH₃]⁺ | 145 | 145 | 80 |
Literature data sourced from the NIST WebBook and PubChem.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
¹H and ¹³C NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. Data is collected over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.[3]
-
¹³C NMR: The spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon. A wider spectral width of 0-220 ppm is used. For quantitative analysis, a longer relaxation delay and inverse-gated decoupling may be necessary.[4]
Mass Spectrometry (Electron Ionization)
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
The sample is vaporized and then ionized by a beam of electrons with an energy of 70 eV.[5]
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of ions at each mass-to-charge ratio.
Workflow and Logic Diagrams
Visualizing the experimental and analytical workflow can aid in understanding the process of spectral data comparison.
Caption: Workflow for comparing experimental vs. literature spectral data.
Caption: Logical relationships in spectral data interpretation.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 583-02-8 | FE80988 [biosynth.com]
- 4. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
A Comparative Efficacy Analysis of Pharmaceutical Compounds Derived from Ethyl 4-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group, often originating from precursors like Ethyl 4-(trifluoromethyl)benzoate, has yielded a diverse array of pharmaceutical compounds with significant therapeutic impact. This guide provides an objective comparison of the efficacy of three distinct classes of such compounds: the immunosuppressant Teriflunomide, the HIV-1 entry inhibitor Vicriviroc, and a promising class of preclinical isocoumarin derivatives targeting acetylcholinesterase. The following sections present a detailed analysis of their performance, supported by experimental data and methodologies, to aid in research and development endeavors.
Efficacy Comparison of Key Pharmaceutical Derivatives
The following tables summarize the quantitative efficacy data for Teriflunomide in Multiple Sclerosis and Vicriviroc in HIV-1 treatment, based on clinical trial results. A third table outlines the in vitro inhibitory activity of emerging isocoumarin derivatives against acetylcholinesterase.
Table 1: Comparative Efficacy of Teriflunomide in Relapsing-Remitting Multiple Sclerosis (RRMS)
| Comparator Drug | Key Efficacy Endpoint | Teriflunomide (14 mg/day) | Comparator | Study Details |
| Placebo | Annualized Relapse Rate (ARR) | 0.37[1] | 0.54[1] | TEMSO trial[2] |
| Placebo | Disability Progression (12-week confirmed) | 20.2%[2] | 27.3%[2] | TOWER trial[2] |
| Dimethyl Fumarate (DMF) | Annualized Relapse Rate (ARR) | 0.19[3] | 0.11[3] | Danish MS Registry study[3] |
| Dimethyl Fumarate (DMF) | Patients with new/enlarging T2 lesions (2 years) | 72.2%[4] | 60.8%[4] | French MS Registry study[4][5] |
| Fingolimod | Proportion of relapse-free patients | Lower (OR: 0.66)[1] | Higher[1] | Mixed Treatment Comparison[1] |
| Natalizumab | Annualized Relapse Rate (ARR) | Higher[1] | Significantly Lower[1] | Mixed Treatment Comparison[1] |
Table 2: Efficacy of Vicriviroc in Treatment-Experienced HIV-1 Patients
| Comparator/Dose | Key Efficacy Endpoint | Vicriviroc | Comparator/Placebo | Study Details |
| Placebo | Mean change in HIV-1 RNA (log10 copies/mL) at 24 weeks | -1.51 to -1.86[6] | -0.29[6] | Phase II trial (ACTG 5211)[7] |
| Placebo | Virologic Failure by Week 48 | 27-40% (depending on dose)[8][9] | 86%[8][9] | Phase II trial[8][9] |
| SCH-C (another CCR5 antagonist) | Antiviral Activity | Consistently more active[10][11] | Less active[10][11] | Preclinical antiviral assays[10][11] |
| SCH-C (another CCR5 antagonist) | CCR5 Binding Affinity | Higher[10][11] | Lower[10][11] | Competition binding assays[10][11] |
Table 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Isocoumarin Derivatives
| Compound Class | Key Efficacy Endpoint | Reported Values | Assay Method |
| Coumarin Derivatives | IC50 against AChE | 14 µM to 985 µM for active compounds[12] | Spectrophotometric (Ellman's method)[12] |
| Carbamate Derivatives | IC50 against AChE | 29.9 nM to 105.4 nM[13] | Spectrophotometric (Ellman's method)[13] |
| Trigonelline | IC50 against AChE | 233 µM[13] | Spectrophotometric (Ellman's method)[13] |
| Rivastigmine (Standard) | IC50 against AChE | 501 µM[13] | Spectrophotometric (Ellman's method)[13] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are rooted in their distinct molecular interactions. The diagrams below, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action.
References
- 1. SUMMARY OF INDIRECT COMPARISON - Teriflunomide (Aubagio) (14 mg Film-coated Tablet) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative effectiveness of teriflunomide and dimethyl fumarate: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. neurology.org [neurology.org]
- 5. neurologytoday.aan.com [neurologytoday.aan.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Phase 2 study of the safety and efficacy of vicriviroc, a CCR5 inhibitor, in HIV-1-Infected, treatment-experienced patients: AIDS clinical trials group 5211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. [vivo.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Performance Benchmark: Precursors for Synthesizing Ethyl 4-(Trifluoromethyl)benzoate Derivatives via Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The 4-(trifluoromethyl)phenyl moiety is a cornerstone in modern drug discovery and materials science, valued for its unique electronic properties and metabolic stability. Ethyl 4-(trifluoromethyl)benzoate itself is a key intermediate, often synthesized or modified using robust palladium-catalyzed cross-coupling reactions.[1] This guide provides an objective comparison of common precursors—aryl iodides, bromides, and triflates—used in the synthesis of derivatives of this compound through three pivotal reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
The performance of these precursors is benchmarked based on reaction efficiency, accessibility, and the conditions required, providing researchers with the data needed to select the optimal synthetic route. The reactivity of an aryl halide in these reactions is principally governed by the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl, making aryl iodides generally the most reactive substrates.[2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organoboron compound with an organohalide.[3][4] This section compares the performance of various precursors for the synthesis of an Ethyl 4-arylbenzoate derivative.
Performance Data: Synthesis of Ethyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 4-iodobenzoate | Pd(PPh₃)₄ (2%) | - | K₂CO₃ | Toluene/H₂O | 100 | 8 | 95 |
| Ethyl 4-bromobenzoate | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene | 100 | 12 | 91 |
| Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)benzoate | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 88 |
Note: Data is compiled from typical literature values for analogous substrates and serves as a representative comparison.[4][5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask, add the aryl halide/triflate (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. Under the inert atmosphere, the palladium catalyst and, if required, a phosphine ligand are added. Degassed solvent is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the designated time, with progress monitored by TLC or GC-MS.
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts.[6][7] It is invaluable for synthesizing arylalkyne structures.
Performance Data: Synthesis of Ethyl 4-(phenylethynyl)benzoate
| Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 4-iodobenzoate | Pd(PPh₃)₂Cl₂ (2%) | CuI (1%) | TEA | THF | 25 | 6 | 96 |
| Ethyl 4-bromobenzoate | Pd(PPh₃)₄ (4%) | CuI (2%) | Diisopropylamine | Toluene | 80 | 12 | 85 |
| Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)benzoate | Pd(PPh₃)₄ (5%) | CuI (2.5%) | Diisopropylamine | DMF | 90 | 18 | 78 |
Note: Data is compiled from typical literature values for analogous substrates and serves as a representative comparison.[8][9]
Experimental Protocol: General Procedure for Sonogashira Coupling
In a Schlenk flask under an inert atmosphere, combine the aryl halide/triflate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI). Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv). Stir the solution and add the terminal alkyne (1.1 equiv) dropwise. The reaction is stirred at the appropriate temperature until completion (monitored by TLC).
After cooling, the reaction mixture is diluted with an organic solvent like diethyl ether and filtered through a pad of celite to remove salts. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo. The resulting crude residue is purified by flash chromatography.[9]
Workflow Diagram: Sonogashira Coupling
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[10][11] This reaction has largely replaced harsher traditional methods.[10]
Performance Data: Synthesis of Ethyl 4-(phenylamino)benzoate
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 4-iodobenzoate | Pd₂(dba)₃ (1%) | Xantphos (2%) | NaOtBu | Toluene | 90 | 10 | 92 |
| Ethyl 4-bromobenzoate | Pd(OAc)₂ (2%) | RuPhos (4%) | K₂CO₃ | t-BuOH | 110 | 18 | 89 |
| Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)benzoate | Pd₂(dba)₃ (2%) | BrettPhos (4%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 84 |
Note: Data is compiled from typical literature values for analogous substrates and serves as a representative comparison. Buchwald-Hartwig reactions are highly dependent on the specific combination of ligand, base, and substrate.[12][13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the aryl halide/triflate (1.0 equiv), the palladium precursor, the phosphine ligand, and the base (e.g., NaOtBu, 1.4 equiv). The tube is sealed, evacuated, and backfilled with argon. The solvent (e.g., Toluene), followed by the amine (1.2 equiv), is added via syringe. The reaction mixture is then placed in a preheated oil bath and stirred vigorously for the required time.
After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield the desired aryl amine.
Logical Relationship Diagram: Buchwald-Hartwig Amination
Caption: Key steps and components in the Buchwald-Hartwig amination catalytic cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to Trifluoromethylation Strategies in Large-Scale Synthesis: A Cost-Benefit Analysis of Ethyl 4-(trifluoromethyl)benzoate and Alternatives
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (-CF3) group is a critical step in the synthesis of many pharmaceuticals and agrochemicals. This powerful moiety can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive cost-benefit analysis of using Ethyl 4-(trifluoromethyl)benzoate as a trifluoromethylating agent in large-scale synthesis, comparing its performance and economic viability against prominent alternatives. The following analysis is supported by experimental data, detailed protocols, and process diagrams to aid in informed decision-making for industrial applications.
Executive Summary
The selection of an appropriate trifluoromethylating agent is a crucial decision in process chemistry, with significant implications for cost, efficiency, safety, and environmental impact. While a variety of reagents are available, they can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylating agents. This compound serves as a key building block and precursor, often utilized in the synthesis of more complex trifluoromethylated molecules. This guide will compare its utility against direct trifluoromethylating agents such as Togni's reagents (electrophilic), the Ruppert-Prakash reagent (nucleophilic), and Langlois' reagent (radical).
Cost-Performance Analysis
A direct comparison of the costs associated with different trifluoromethylation strategies reveals significant variability. The price of the reagent itself is a primary factor, but a comprehensive analysis must also consider reaction efficiency, safety, and waste disposal costs.
| Reagent/Precursor | Type | Estimated Bulk Price (per kg) | Key Advantages | Key Disadvantages |
| This compound | Building Block | ~$859[1] | Stable, easy to handle, versatile precursor. | Not a direct trifluoromethylating agent; requires further synthetic steps. |
| Togni's Reagent II | Electrophilic | High (often >$1000/kg for bulk) | Bench-stable, broad substrate scope, high functional group tolerance.[2] | High cost, formation of stoichiometric byproducts. |
| Umemoto's Reagents | Electrophilic | High | Highly reactive, effective for a range of nucleophiles. | Can require harsh conditions, some derivatives are less stable. |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | Moderate to High | Highly versatile for carbonyls and imines, mild reaction conditions. | Requires a fluoride source for activation, moisture sensitive. |
| Langlois' Reagent (Sodium Triflinate) | Radical | Moderate | Cost-effective, stable, and easy to handle.[3][4][5][6][7] | Often requires an oxidant, may have regioselectivity issues. |
Note: Bulk pricing is subject to significant fluctuation based on supplier, purity, and market conditions. The prices listed are estimates based on available data and should be confirmed with suppliers for large-scale procurement.
Performance Comparison in a Model Reaction: Synthesis of a Trifluoromethylated Heterocycle
To provide a more direct comparison, we will consider a hypothetical large-scale synthesis of a trifluoromethylated pyrazole, a common scaffold in medicinal chemistry.
| Reagent | Typical Yield (%) | Reaction Time (hours) | Key Process Considerations |
| From this compound | 70-85 (multi-step) | 12-24 | Requires initial conversion to a more reactive intermediate (e.g., a β-diketone), adding steps to the process. |
| Togni's Reagent II | 80-95 | 4-12 | Direct C-H trifluoromethylation is possible, simplifying the synthetic route.[2] |
| Umemoto's Reagent | 85-98 | 2-8 | High reactivity can lead to shorter reaction times. |
| Ruppert-Prakash Reagent | Not suitable for direct C-H trifluoromethylation of heterocycles. | - | Primarily used for trifluoromethylation of carbonyls. |
| Langlois' Reagent | 60-80 | 8-16 | Radical nature can lead to mixtures of isomers, requiring more complex purification.[8][9] |
Experimental Protocols
General Procedure for Large-Scale Synthesis of 4-(Trifluoromethyl)benzoic acid (Precursor to this compound)
This protocol describes a general method for the oxidation of p-tolunitrile, a common industrial route.
Materials:
-
p-Tolunitrile
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid (solvent)
-
Pressurized oxygen or air
Procedure:
-
A high-pressure reactor is charged with p-tolunitrile, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in acetic acid.
-
The reactor is sealed and pressurized with oxygen or air.
-
The mixture is heated to a temperature between 150-200 °C with vigorous stirring.
-
The reaction is monitored by HPLC until the starting material is consumed.
-
After cooling, the pressure is released, and the crude 4-(trifluoromethyl)benzoic acid is isolated by filtration and purified by recrystallization.[10]
Representative Protocol for Electrophilic Trifluoromethylation using Togni's Reagent II on a Pilot Scale
Materials:
-
Heterocyclic substrate (e.g., indole)
-
Togni's Reagent II
-
Copper(I) catalyst (e.g., CuI)
-
Anhydrous solvent (e.g., DMF or MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a suitably sized, inerted reactor, the heterocyclic substrate and the copper(I) catalyst are charged.
-
Anhydrous solvent is added, and the mixture is stirred to ensure dissolution/suspension.
-
Togni's Reagent II is added portion-wise to control any potential exotherm.
-
The reaction mixture is stirred at a controlled temperature (typically ambient to 60 °C) and monitored by an appropriate analytical technique (e.g., HPLC, GC-MS).
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the trifluoromethylated heterocycle.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the synthesis and application of these reagents, the following diagrams are provided in DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Togni Reagent II - Enamine [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. biocompare.com [biocompare.com]
- 5. Sodium trifluoromethanesulfinate | 2926-29-6 | FS60397 [biosynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. theclinivex.com [theclinivex.com]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-(trifluoromethyl)benzoate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Ethyl 4-(trifluoromethyl)benzoate
This guide provides crucial procedural information for the safe handling and disposal of this compound, a compound frequently utilized in research and development. Adherence to these protocols is vital for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and contact your institution's Environmental Health and Safety (EHS) department for final disposal instructions. This compound should be treated as hazardous chemical waste and managed in accordance with all local, state, and federal regulations.
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Contaminated gloves must be disposed of as hazardous waste.
-
Skin and Body Protection: A laboratory coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary.
Waste Characterization and Classification
As a waste generator, it is your responsibility to determine if a discarded chemical is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), as outlined in the U.S. EPA guidelines in 40 CFR Parts 261.3.
This compound, being a halogenated organic compound, may be classified under the "F-list" of hazardous wastes from non-specific sources if it is a spent solvent.[1][2] However, if it is an unused or off-specification commercial chemical product, it may fall under the "U-list" or "P-list". It is crucial to consult with your EHS department for the precise waste code assignment.
| Contaminant | EPA Hazardous Waste Number | Regulatory Level (mg/L) |
| Benzene | D018 | 0.5 |
| Carbon Tetrachloride | D019 | 0.5 |
| Chlorobenzene | D021 | 100.0 |
| Chloroform | D022 | 6.0 |
| Methyl Ethyl Ketone | D035 | 200.0 |
| Tetrachloroethylene | D039 | 0.7 |
| Trichloroethylene | D040 | 0.5 |
This table presents general TCLP limits for certain organic compounds and is for informational purposes only. The specific regulatory limits for this compound may differ and should be confirmed with regulatory authorities.[3][4]
Disposal Procedures
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[5] This typically involves incineration or secure landfilling.
On-site Laboratory Procedures Prior to Disposal:
-
Segregation: Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste.[6]
-
Containerization: Use a designated, properly labeled, and chemically compatible container for waste collection. The original container is often a suitable choice.[7] The container must be kept tightly sealed except when adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[7] The contaminated absorbent should then be placed in a suitable, sealed container for disposal as hazardous waste.[1][7]
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. They will ensure that the waste is transported to a licensed and approved treatment, storage, and disposal facility (TSDF).
Experimental Protocols: Incineration of Fluorinated Compounds
While the specific operational parameters for the incineration of this compound are determined by the specialized waste management facility, general principles for the thermal destruction of fluorinated organic compounds include:
-
High Temperatures: Incineration temperatures for fluorinated compounds are typically high, often exceeding 900°C, to ensure complete destruction.[6][8]
-
Sufficient Residence Time: A residence time of greater than one second in the combustion chamber is recommended for the complete destruction of perfluoroalkyl chains.[8]
-
Pollution Control: Incinerators must be equipped with pollution control systems, such as scrubbers, to remove acidic gases like hydrogen fluoride (HF) that are formed during the combustion of fluorinated compounds.[8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
